Clebopride malate
描述
属性
CAS 编号 |
57645-91-7 |
|---|---|
分子式 |
C24H30ClN3O7 |
分子量 |
508.0 g/mol |
IUPAC 名称 |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9) |
InChI 键 |
NYNKCGWJPNZJMI-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |
其他CAS编号 |
57645-91-7 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with established efficacy as a gastroprokinetic and antiemetic agent. Its therapeutic effects are derived from a dual mechanism of action, functioning as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at the serotonin (B10506) 5-HT4 receptor. This guide provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the pharmacological profile of clebopride. Quantitative data on receptor binding affinities and functional potencies are presented to provide a clear comparative analysis of its activity at various receptor subtypes.
Core Mechanism of Action: A Dual-Pronged Approach
Clebopride's pharmacological activity is primarily attributed to its interaction with two key receptor systems involved in the regulation of gastrointestinal motility and the emetic reflex:
-
Dopamine D2 Receptor Antagonism: Clebopride exhibits a high affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2][3] In the gastrointestinal tract, dopamine typically exerts an inhibitory effect on motility by suppressing acetylcholine (B1216132) release from myenteric motor neurons. By blocking these D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine release and enhanced smooth muscle contraction, thereby promoting gastric emptying and intestinal transit.[4] Its antiemetic properties are largely due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a critical area for detecting emetic stimuli.[4]
-
Serotonin 5-HT4 Receptor Partial Agonism: In addition to its antidopaminergic effects, clebopride functions as a partial agonist at serotonin 5-HT4 receptors.[4][5] These receptors are predominantly expressed on presynaptic terminals of cholinergic neurons in the enteric nervous system. Activation of 5-HT4 receptors stimulates the release of acetylcholine, further contributing to the prokinetic effects of the drug.[4] As a partial agonist, clebopride elicits a submaximal response compared to a full agonist, a characteristic that can contribute to a favorable therapeutic window.
Quantitative Receptor Pharmacology
The affinity of clebopride for its primary targets and other receptors has been quantified through various in vitro studies. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Reported K | Reference(s) |
| Dopamine D2 | 1.5 | [3] |
| 3.5 | [1][2] | |
| α2-Adrenergic | 780 | [1][2] |
| Serotonin 5-HT2 | Lower affinity (specific K | [6] |
| Serotonin 5-HT4 | Partial Agonist (specific K | [4][5][7] |
Note: Variations in Ki values can arise from different experimental conditions, such as tissue source and radioligand used.
An in vitro study on guinea pig stomach strips demonstrated that clebopride inhibits electrically stimulated contractions with an IC50 value of 0.43 μM.[1][2]
Signaling Pathways
The dual mechanism of clebopride involves two distinct G-protein coupled receptor (GPCR) signaling cascades.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi/o).[8] Antagonism by clebopride blocks the downstream effects of dopamine binding, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By preventing this inhibitory signal, clebopride effectively promotes neuronal excitability and acetylcholine release.
Serotonin 5-HT4 Receptor Signaling
Conversely, 5-HT4 receptors are coupled to stimulatory G-proteins (Gαs).[9] As a partial agonist, clebopride binds to and activates these receptors, stimulating adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and ultimately enhanced acetylcholine release from enteric neurons.
Experimental Protocols
The characterization of clebopride's mechanism of action relies on established in vitro pharmacological assays.
Dopamine D2 Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound (clebopride) for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the affinity of clebopride for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing recombinant human D2 receptors or from tissue homogenates rich in D2 receptors (e.g., bovine or canine brain striatum).[3]
-
Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-spiperone.
-
Test Compound: Clebopride malate.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., unlabeled spiperone (B1681076) or haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl₂ and NaCl.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or near its K
dvalue), and varying concentrations of clebopride. -
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. The IC
50(the concentration of clebopride that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
5-HT4 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of clebopride to stimulate the production of cyclic AMP (cAMP) in cells expressing 5-HT4 receptors, thus determining its functional activity (EC50 and intrinsic activity).
Objective: To characterize the partial agonist activity of clebopride at the 5-HT4 receptor.
Materials:
-
Cell Line: A stable cell line expressing recombinant human 5-HT4 receptors (e.g., CHO or HEK293 cells).
-
Test Compound: this compound.
-
Full Agonist Control: A known full 5-HT4 agonist (e.g., serotonin or a synthetic agonist like prucalopride).
-
Antagonist Control: A known 5-HT4 antagonist to confirm receptor-specific effects.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.
Methodology:
-
Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate density.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere.
-
Compound Addition: Pre-incubate the cells with a PDE inhibitor. Then, add varying concentrations of clebopride or the full agonist control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC
50(the concentration of agonist that produces 50% of its maximal effect) and the Emax(the maximum effect) for both clebopride and the full agonist. The intrinsic activity of clebopride is calculated as the ratio of its Emaxto the Emaxof the full agonist.
Conclusion
The mechanism of action of this compound is well-defined, stemming from its synergistic actions as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist. This dual pharmacology effectively enhances gastrointestinal motility and suppresses emesis. The high affinity for the D2 receptor underscores its potent antidopaminergic effects, while its partial agonism at the 5-HT4 receptor provides an additional prokinetic drive. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued study and development of compounds targeting these key regulatory pathways in gastrointestinal function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Clebopride Malate: A Technical Guide to its Dopamine D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163), a substituted benzamide, is a dopamine (B1211576) antagonist with prokinetic and antiemetic properties, primarily utilized in the management of functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its interaction with the dopamine D2 receptor. This technical guide provides a comprehensive overview of the binding affinity of clebopride malate (B86768) for the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of clebopride for the dopamine D2 receptor has been quantified in several studies, demonstrating its high potency. The data from key studies are summarized in the table below for comparative analysis.
| Affinity Metric | Value (nM) | Radioligand | Tissue/Cell Type | Reference |
| Ki | 3.5 | Not specified | Bovine brain membranes | Takeda K, et al. (1991)[4][5][6] |
| Kd | 1.5 | [3H]spiperone | Canine brain striatum | Niznik HB, et al. (1985)[7][8] |
| Ki | ~2 | Not specified | Not specified (review) | Tonini M, et al. (2004) cited in Kaar et al. (2022)[9] |
Ki : Inhibition constant; the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kd : Equilibrium dissociation constant; the concentration of a ligand at which half of the receptors are occupied at equilibrium.
Experimental Protocols
The determination of clebopride's binding affinity for the dopamine D2 receptor is typically achieved through radioligand binding assays. Below are detailed methodologies adapted from the cited literature.
Radioligand Binding Assay for Kd Determination (adapted from Niznik HB, et al., 1985)
This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) of a radioligand to the D2 receptor, which can then be used in competition assays to determine the Ki of clebopride.
1. Membrane Preparation (Canine Brain Striatum):
-
Canine brain striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).
2. Saturation Binding Assay:
-
A series of tubes are prepared, each containing a constant amount of membrane preparation.
-
Increasing concentrations of the radioligand (e.g., [3H]spiperone) are added to the tubes.
-
A parallel set of tubes is prepared with the addition of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.
-
The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The specific binding data is then plotted against the radioligand concentration.
-
The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the saturation curve, typically using a one-site binding model.
Radioligand Competition Assay for Ki Determination (adapted from Takeda K, et al., 1991)
This protocol describes a competition binding experiment to determine the inhibition constant (Ki) of clebopride.
1. Assay Setup:
-
Assay tubes are prepared containing the membrane preparation (e.g., bovine brain membranes), a fixed concentration of the radioligand (typically at or below its Kd value), and the assay buffer.
-
Increasing concentrations of unlabeled clebopride are added to the tubes.
-
Control tubes for total binding (no competing ligand) and non-specific binding (a high concentration of a standard D2 antagonist) are included.
2. Incubation and Filtration:
-
The tubes are incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, and the filters are washed as described in the saturation assay protocol.
3. Data Analysis:
-
The radioactivity on the filters is counted.
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the clebopride concentration.
-
The IC50 value (the concentration of clebopride that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
Experimental Workflow: Radioligand Binding Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Clebopride - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurotransmitters dopamine serotonin: Topics by Science.gov [science.gov]
- 9. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
Clebopride Malate: An In-Depth Examination of its 5-HT4 Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) malate (B86768), a substituted benzamide, is a gastroprokinetic and antiemetic agent utilized in the management of functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is attributed to a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at the serotonin (B10506) 5-HT4 receptor.[1] This technical guide provides a comprehensive overview of the 5-HT4 receptor partial agonist activity of clebopride, focusing on available data, experimental methodologies, and the underlying signaling pathways.
Core Concepts: 5-HT4 Receptor Activation
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system and cardiac tissue.[4] Activation of this receptor by an agonist initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response. In the context of the gastrointestinal system, this signaling pathway ultimately enhances acetylcholine (B1216132) release from enteric neurons, promoting smooth muscle contraction and increasing gastrointestinal motility.[1]
Data Presentation: Pharmacological Profile of Clebopride
The following tables summarize the available quantitative and qualitative data for clebopride's interaction with the 5-HT4 receptor and, for context, its primary target, the D2 receptor.
Table 1: Clebopride Binding Affinity
| Receptor | Ligand | Ki (nM) | Tissue/System | Reference |
| 5-HT4 | Clebopride | Not Reported | - | - |
| D2 | Clebopride | ~2 | Bovine Brain Membrane | [5] |
Note: While multiple sources confirm clebopride binds to the 5-HT4 receptor, a specific Ki value from competitive radioligand binding assays is not detailed in the reviewed literature.
Table 2: Clebopride Functional Activity
| Receptor | Assay Type | Parameter | Value/Observation | Tissue/System | Reference |
| 5-HT4 | cAMP Accumulation | EC50 | Not Reported | - | - |
| 5-HT4 | Force of Contraction | Agonist Effect | Increased force of contraction in the presence of a phosphodiesterase inhibitor. | Human Atrial Preparations | [4][6] |
| 5-HT4 | Force of Contraction | Antagonist Effect | Diminished the positive inotropic effect of serotonin. | Human Atrial Preparations | [4][6] |
Note: The dual agonist and antagonist effects observed in functional assays are characteristic of a partial agonist. The magnitude of the agonist effect is typically less than that of a full agonist like serotonin.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a representative experimental workflow for studying clebopride's activity at the 5-HT4 receptor.
Experimental Protocols
The following is a detailed description of a representative experimental protocol adapted from studies investigating the effects of clebopride on isolated human atrial preparations, which robustly demonstrates its partial agonist activity.[4][6]
Objective: To characterize the agonist and antagonist properties of clebopride at the 5-HT4 receptor by measuring its effect on the force of contraction in isolated, electrically stimulated human atrial tissue.
Materials:
-
Human atrial preparations (HAP) obtained during open-heart surgery.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 and 5% CO2, maintained at 37°C.
-
Force transducer and recording system.
-
Electrical stimulator.
-
Clebopride malate.
-
Serotonin (as a full 5-HT4 agonist).
-
Cilostamide (phosphodiesterase III inhibitor).
-
GR125487 (selective 5-HT4 receptor antagonist).
Procedure:
-
Tissue Preparation:
-
Dissect human atrial tissue into small, thin trabeculae.
-
Mount the tissue strips vertically in an organ bath containing the physiological salt solution.
-
Connect one end of the tissue to a force transducer to measure isometric contraction.
-
Acclimatize the tissue under a resting preload for a defined period.
-
-
Stimulation:
-
Electrically stimulate the tissue preparations at a constant frequency (e.g., 1 Hz) with a defined voltage.
-
-
Assessment of Agonist Activity:
-
After a stable baseline of contractile force is established, administer a phosphodiesterase III inhibitor, such as cilostamide, to the organ bath. This step is crucial as it prevents the degradation of cAMP, thereby amplifying the signal generated by 5-HT4 receptor activation, which can be modest for partial agonists.
-
Once the effect of the phosphodiesterase inhibitor has stabilized, add clebopride to the organ bath in a cumulative, concentration-dependent manner.
-
Record the force of contraction at each concentration of clebopride until a plateau is reached. An increase in the force of contraction in the presence of clebopride indicates agonist activity.
-
-
Assessment of Antagonist Activity (Demonstrating Partial Agonism):
-
In a separate set of experiments, after establishing a baseline, induce a sustained increase in the force of contraction by administering a concentration of the full agonist, serotonin (e.g., 1 µM).
-
Once the serotonin-induced contraction has stabilized, add a high concentration of clebopride (e.g., 10 µM) to the organ bath.
-
A decrease in the serotonin-induced force of contraction upon the addition of clebopride demonstrates that clebopride can displace the full agonist and elicit a lower level of receptor activation, a hallmark of partial agonism.
-
-
Confirmation of 5-HT4 Receptor Mediation:
-
To confirm that the observed effects of clebopride are mediated by the 5-HT4 receptor, the experiments can be repeated in the presence of a selective 5-HT4 receptor antagonist, such as GR125487. The antagonist is expected to attenuate or abolish the positive inotropic effects of clebopride.
-
Data Analysis:
-
Express the changes in the force of contraction as a percentage of the baseline or in absolute units (e.g., milliNewtons).
-
Plot concentration-response curves for clebopride to visualize its agonist effect.
Conclusion
This compound exhibits a complex pharmacological profile, acting as a potent dopamine D2 receptor antagonist and a partial agonist at the 5-HT4 receptor. While specific quantitative measures of its binding affinity and potency at the 5-HT4 receptor are not well-documented in the available literature, functional studies in physiological systems, such as human cardiac tissue, clearly demonstrate its ability to both weakly activate the receptor and antagonize the effects of a full agonist. This partial agonism at the 5-HT4 receptor is a key contributor to its prokinetic effects in the gastrointestinal tract. Further research employing radioligand binding and cAMP accumulation assays with clebopride would be invaluable to fully quantify its interaction with the 5-HT4 receptor and to further elucidate its therapeutic potential and safety profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clebopride - Wikipedia [en.wikipedia.org]
- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Prokinetic Effects of Clebopride Malate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with established prokinetic and antiemetic properties. Its therapeutic efficacy in functional gastrointestinal disorders stems from a dual pharmacological mechanism: antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors. This guide provides an in-depth overview of the in vitro models and experimental protocols used to characterize the prokinetic effects of clebopride malate, presenting key quantitative data and outlining the underlying signaling pathways.
Core Mechanism of Action
Clebopride's prokinetic activity is primarily mediated through the modulation of neurotransmitter release in the enteric nervous system. By blocking inhibitory dopamine D2 receptors on cholinergic neurons, it disinhibits acetylcholine (B1216132) release. Furthermore, its partial agonist activity at 5-HT4 receptors, which are positively coupled to adenylyl cyclase, enhances acetylcholine release. The synergistic effect of these actions leads to increased smooth muscle contraction and enhanced gastrointestinal motility.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor/Tissue | Value | Reference |
| Ki | Dopamine D2 (Bovine Brain Membranes) | 3.5 nM | [1] |
| Ki | α2 Adrenergic (Bovine Brain Membranes) | 780 nM | [1] |
| IC50 | ETS-induced Gastric Strip Contraction | 0.43 µM | [1] |
Table 1: Receptor Binding Affinity and Functional Antagonism of Clebopride.
| Receptor | Action | Effect on GI Motility |
| Dopamine D2 | Antagonist | Increases acetylcholine release, promoting contractility |
| Serotonin 5-HT4 | Partial Agonist | Enhances acetylcholine release, promoting contractility |
Table 2: Receptor Activity Profile of Clebopride.
Experimental Protocols
Isolated Guinea Pig Ileum Motility Assay (Trendelenburg Method)
This ex vivo method assesses the direct effects of a compound on intestinal peristalsis.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and flushed with Tyrode's solution.[2][3][4]
-
Apparatus Setup: The ileal segment is mounted in a Trendelenburg apparatus, which consists of an organ bath filled with Tyrode's solution, maintained at 37°C, and aerated with 95% O2/5% CO2.[5][6]
-
Peristaltic Reflex Induction: The peristaltic reflex is induced by increasing the intraluminal pressure by elevating a fluid-filled reservoir connected to the oral end of the ileum.[5][6]
-
Measurement: Contractions of the longitudinal and circular muscle layers are recorded using isotonic transducers.
-
Drug Application: this compound is added to the organ bath in increasing concentrations, and the effects on the frequency and amplitude of peristaltic contractions are measured.
Composition of Tyrode's Solution (g/L): [1][7][8][9][10]
| Component | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 8.0 | 137 |
| KCl | 0.2 | 2.7 |
| CaCl2 | 0.2 | 1.8 |
| MgCl2 | 0.1 | 0.49 |
| NaHCO3 | 1.0 | 11.9 |
| NaH2PO4 | 0.05 | 0.42 |
| Glucose | 1.0 | 5.6 |
Dopamine D2 Receptor Binding Assay
This assay determines the binding affinity of clebopride for the D2 receptor.
Methodology:
-
Membrane Preparation: A crude membrane fraction is prepared from bovine or porcine striatum, a brain region rich in D2 receptors.[11][12][13]
-
Incubation: The membranes are incubated with a radiolabeled D2 receptor antagonist, such as [3H]spiperone, in the presence of varying concentrations of this compound.[11][12][14]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of clebopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Acetylcholine Release Assay
This assay measures the effect of clebopride on acetylcholine release from myenteric neurons.
Methodology:
-
Tissue Preparation: Longitudinal muscle-myenteric plexus (LMMP) strips are prepared from the guinea pig ileum.[15][16]
-
Loading: The tissue is incubated with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]acetylcholine.[17]
-
Stimulation: The LMMP strips are placed in a superfusion chamber and stimulated electrically to evoke the release of [3H]acetylcholine.
-
Sample Collection: The superfusate is collected in fractions.
-
Quantification: The amount of [3H]acetylcholine in each fraction is determined by liquid scintillation counting. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can also be used for non-radioactive measurement.[15][18]
-
Drug Application: this compound is added to the superfusion medium, and its effect on both basal and electrically stimulated acetylcholine release is quantified.
Signaling Pathways and Visualizations
The prokinetic effects of this compound are the result of its interaction with two key G-protein coupled receptors (GPCRs) in the enteric nervous system.
The antagonism of the Gi-coupled D2 receptor by clebopride prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels.[19][20] Concurrently, agonism at the Gs-coupled 5-HT4 receptor actively stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[21][22][23][24][25][26] The elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate components of the neurotransmitter release machinery, ultimately enhancing the release of acetylcholine from the presynaptic terminal. This increased acetylcholine then acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction.
Conclusion
The in vitro prokinetic effects of this compound are well-documented and can be reliably assessed using established pharmacological models. The dual mechanism of D2 receptor antagonism and 5-HT4 receptor agonism provides a synergistic enhancement of cholinergic neurotransmission in the gut. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the prokinetic properties of clebopride and similar compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ijper.org [ijper.org]
- 3. Does the guinea-pig ileum obey the ‘law of the intestine’? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peristalsis in the guinea-pig small intestine using spatio-temporal maps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of peristalsis by neurotensin in isolated guinea-pig intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tyrode's Solution - Elabscience® [elabscience.com]
- 9. Tyrode solution: Significance and symbolism [wisdomlib.org]
- 10. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are striatal [3H]spiperone radioreceptor assays indicative of multiple dopamine receptor interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholine detection by a modified HPLC-ED method improves the assessment of cholinergic function in the myenteric plexus of the guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation by reverse phase HPLC of [3H]acetylcholine release evoked from the myenteric plexus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of acetylcholine release from enzyme-dissociated myenteric ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
- 19. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 20. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 24. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the In Vivo Antiemetic Activity of Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clebopride (B1669163) malate, a substituted benzamide, is a potent antiemetic and prokinetic agent. Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors, with additional modulatory effects on serotonin (B10506) 5-HT4 and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the in vivo antiemetic properties of clebopride malate, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a summary of available efficacy data. While specific preclinical quantitative data on clebopride's antiemetic potency in animal models is limited in publicly available literature, this document outlines the standard methodologies used for such investigations and presents available clinical comparative data to inform future research and development.
Mechanism of Action
Clebopride exerts its antiemetic effects through a multi-faceted pharmacological profile, primarily centered on the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1] This action inhibits the signaling cascade that leads to nausea and vomiting.
Beyond its primary D2 antagonism, clebopride's activity includes:
-
Serotonin 5-HT4 Receptor Partial Agonism: This action is thought to contribute to its gastroprokinetic effects by facilitating the release of acetylcholine (B1216132) in the gastrointestinal tract, which enhances motility.[1]
-
α2-Adrenoceptor Antagonism: Clebopride also demonstrates binding affinity for α2-adrenoceptors, which may play a role in its effects on gastric contractility.[2]
The synergistic effect of these receptor interactions underpins its dual utility as both an antiemetic and a prokinetic agent.
In Vivo Models for Antiemetic Activity Assessment
Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for assessing antiemetic activity against chemotherapy-induced nausea and vomiting (CINV).
Experimental Protocol:
-
Animal Model: Male ferrets (Mustela putorius furo), typically weighing 1-2 kg.
-
Acclimatization: Animals are acclimatized to the experimental environment for at least one week prior to the study.
-
Housing: Housed individually in cages that allow for clear observation of emetic episodes (retching and vomiting).
-
Drug Administration:
-
Test Compound (this compound): Administered via an appropriate route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)) at varying doses to different groups of animals. A vehicle control group receives the vehicle alone. Administration typically occurs 30-60 minutes prior to the emetogen.
-
Emetogen (Cisplatin): Administered i.p. at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).[3][4]
-
-
Observation Period: Animals are observed for a defined period, typically 4-8 hours for acute emesis, and up to 72 hours for delayed emesis.[4]
-
Parameters Measured:
-
Latency to the first emetic episode.
-
Total number of retches and vomits.
-
Number of animals experiencing emesis in each group.
-
Apomorphine-Induced Emesis in Dogs
This model is used to assess the antiemetic activity of compounds that target dopamine receptors, making it highly relevant for clebopride.
Experimental Protocol:
-
Animal Model: Beagle dogs of either sex, typically weighing 8-15 kg.
-
Acclimatization: Animals are accustomed to the laboratory setting and procedures.
-
Drug Administration:
-
Test Compound (this compound): Administered (e.g., i.v., i.m., or p.o.) at various doses to different groups, including a vehicle control group, typically 30-60 minutes before apomorphine (B128758).
-
Emetogen (Apomorphine): Administered s.c. at a dose that reliably induces emesis (e.g., 0.04-0.1 mg/kg).[5]
-
-
Observation Period: Dogs are observed for emetic responses for a period of 1-2 hours post-apomorphine administration.
-
Parameters Measured:
-
Incidence of emesis (yes/no).
-
Number of emetic episodes.
-
Latency to the first vomit.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Clebopride Malate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of clebopride (B1669163) malate (B86768), a potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT4 receptor antagonist used in the management of gastrointestinal motility disorders. This document outlines the synthetic pathways, experimental protocols, and analytical methods for the comprehensive characterization of this compound.
Synthesis of Clebopride Malate
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, followed by an amide coupling reaction with 1-benzyl-4-aminopiperidine to form the clebopride base. The final step involves the formation of the malate salt to enhance its solubility and stability.
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
A common route for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid involves a three-step process starting from p-aminosalicylic acid.
Experimental Protocol:
Step 1: Methylation of p-aminosalicylic acid In a suitable reaction vessel, p-aminosalicylic acid is dissolved in acetone (B3395972) containing potassium hydroxide (B78521). The mixture is cooled to 20-30°C, and dimethyl sulfate (B86663) is added dropwise. The reaction is stirred for 5-6 hours to yield methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination The methyl 4-amino-2-methoxybenzoate is then dissolved in dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is stirred at 70°C for 3-4 hours. The reaction mixture is then poured into ice water to precipitate the product, methyl 4-amino-5-chloro-2-methoxybenzoate. The solid is collected by filtration and dried. A yield of 87.5% has been reported for this step.
Step 3: Hydrolysis The chlorinated ester is hydrolyzed by refluxing with a 1:2.2 molar ratio of potassium hydroxide in a methanol/water (5:2 v/v) solution for 2-3 hours. The solution is then decolorized with activated carbon. After removal of the solvent, the residue is dissolved in water, and the pH is adjusted to 5 with 3M hydrochloric acid to precipitate the final product, 4-amino-5-chloro-2-methoxybenzoic acid. A reported yield for this final step is 91.4%.
Synthesis of Clebopride Base
The clebopride base is synthesized via an amide coupling reaction between 4-amino-5-chloro-2-methoxybenzoic acid and 1-benzyl-4-aminopiperidine.
Experimental Protocol:
To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) are added. The mixture is stirred at room temperature for 10 minutes. Then, 1-benzyl-4-aminopiperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude clebopride base. The crude product is then purified by column chromatography on silica (B1680970) gel.
Formation of this compound
The final step is the formation of the malate salt to improve the aqueous solubility and stability of the drug.
Experimental Protocol:
The purified clebopride free base is dissolved in ethanol. An equimolar amount of L-malic acid, also dissolved in ethanol, is added to the clebopride solution with stirring. The mixture is stirred at room temperature, and the this compound salt precipitates out of the solution. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white crystalline powder. Recrystallization from a suitable solvent system can be performed to achieve higher purity.[1]
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its quantification in pharmaceutical dosage forms.
Experimental Protocol:
A validated reverse-phase HPLC method can be performed using a C18 column (250 mm x 4.6 mm, 5 µm particle size). The mobile phase can consist of a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (70:30 v/v). The flow rate is maintained at 1.0 mL/min, and detection is carried out at a wavelength of 272 nm. Under these conditions, clebopride typically has a retention time of approximately 3.96 minutes. The method should be validated for linearity, accuracy, precision, and sensitivity.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric Acid : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Retention Time | ~3.96 min |
| Linearity Range | 25-200 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elucidate the structure of clebopride. Electrospray ionization (ESI) is a common technique for this purpose.
LC-MS/MS Analysis:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides detailed structural information. For clebopride, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 374.1618.[1] Fragmentation of this precursor ion yields characteristic product ions.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 374.1618 | 184.0160, 91.0543 |
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 7.85 ppm corresponding to the amide proton (NH), a multiplet between δ 7.30-7.45 ppm for the benzyl (B1604629) protons, and a singlet at δ 6.90 ppm for an aromatic proton.[2]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) and benzyl groups.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
IR (KBr): Characteristic absorption bands are observed around 3300 cm⁻¹ for the N-H stretching of the amine and amide groups, and at 1650 cm⁻¹ for the C=O stretching of the amide.[2]
2.3.3. UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for the quantitative analysis of clebopride. In a suitable solvent, clebopride exhibits absorption maxima at approximately 270 nm and 307 nm.
Signaling Pathways and Experimental Workflows
Mechanism of Action Signaling Pathway
This compound exerts its prokinetic and antiemetic effects primarily through antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors in the gastrointestinal tract and the central nervous system.
Caption: Signaling pathway of this compound.
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.
Caption: Synthesis and purification workflow for this compound.
References
An In-Depth Technical Guide to the Analytical Techniques for Purity Assessment of Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical methodologies for the purity assessment of clebopride (B1669163) malate (B86768). Detailed experimental protocols, data presentation, and visual workflows are included to support researchers, scientists, and drug development professionals in ensuring the quality and safety of this pharmaceutical compound.
Introduction to Clebopride Malate and Purity Assessment
This compound is a substituted benzamide (B126) with prokinetic and antiemetic properties. It primarily acts as a dopamine (B1211576) D2 receptor antagonist and also exhibits partial agonistic activity at serotonin (B10506) 5-HT4 receptors. Its therapeutic efficacy is intrinsically linked to its purity, as impurities can affect the drug's safety and stability. Rigorous analytical testing is therefore essential to identify and quantify any process-related impurities, degradation products, or other contaminants.
The European Pharmacopoeia provides a monograph for this compound, outlining official methods and acceptance criteria for its quality control. This guide expands upon these official methods and incorporates other relevant analytical techniques to provide a holistic approach to purity assessment.
Chromatographic Techniques for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying its related substances.
High-Performance Liquid Chromatography (HPLC) for Related Substances
The European Pharmacopoeia outlines a specific HPLC method for the analysis of related substances in this compound. This method is designed to separate clebopride from its known impurities.
Experimental Protocol (As per European Pharmacopoeia):
-
Chromatographic System:
-
Column: A stainless steel column (120 mm x 4.0 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).
-
Mobile Phase: A mixture of 20 volumes of acetonitrile (B52724) and 80 volumes of a 1 g/L solution of sodium heptanesulfonate, adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer set at 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Solution Preparation:
-
Test Solution: Dissolve 0.10 g of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).
-
Reference Solution (b) (for system suitability): Dissolve 10.0 mg of this compound CRS and 10.0 mg of metoclopramide (B1676508) hydrochloride CRS in the mobile phase and dilute to 100.0 mL with
-
Clebopride Malate in Rodents: A Technical Guide to Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with antiemetic and prokinetic properties, exhibits distinct pharmacokinetic and metabolic profiles in rodent models, particularly in rats. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of clebopride malate in rodents. It summarizes key quantitative pharmacokinetic parameters, details experimental methodologies, and illustrates the metabolic pathways and experimental workflows. The information presented is intended to support further research and development of this compound. Clebopride is characterized by rapid oral absorption but low systemic bioavailability due to extensive first-pass metabolism in rats. Its pharmacokinetics appear to be dose-dependent. The drug is widely distributed in the body and is extensively metabolized into numerous compounds, with N-dealkylation, oxidation, and glucuronidation being the primary transformation routes.
Pharmacokinetics
The pharmacokinetic profile of clebopride has been primarily investigated in Wistar rats. The data reveals significant differences between intravenous and oral administration, highlighting a pronounced first-pass effect.
Intravenous Administration
Following intravenous administration, clebopride exhibits a high volume of distribution and a relatively rapid clearance.
Table 1: Pharmacokinetic Parameters of Clebopride in Wistar Rats after Intravenous Administration (10 mg/kg)
| Parameter | Mean Value | Standard Error of the Mean (SEM) | Unit |
| Volume of Distribution (Vd) | 2.43 | 0.18 | L/kg |
| Elimination Half-life (t½) | 69.5 | 9.5 | min |
| Clearance (CL) | 25.4 | 3.4 | mL/min/kg |
Data sourced from a study by Segura et al. (1981)[1]
Plasma concentrations of clebopride after a 10 mg/kg intravenous dose were approximately 7 µg/mL at 5 minutes, decreasing to 0.5 µg/mL by 120 minutes[1].
Oral Administration
Oral administration of clebopride in rats results in rapid absorption but low systemic bioavailability, indicative of extensive first-pass metabolism[2][3]. The pharmacokinetics also demonstrate dose-dependency[1][2][3].
Table 2: Pharmacokinetic Parameters of Clebopride in Wistar Rats after Oral Administration
| Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Elimination Half-life (t½) (min) |
| 10 mg/kg | 0.3 - 0.35 | 15 - 45 | 0.319 | ~27 |
| 100 mg/kg | 7.5 (first peak) | 30 (first peak), 60 (second peak) | 15.58 | Not Reported |
Data sourced from a study by Segura et al. (1981)[1]
The bimodal peak observed at the 100 mg/kg dose suggests complex absorption kinetics or potential enterohepatic recirculation at higher doses[1]. The disproportionate increase in AUC between the 10 mg/kg and 100 mg/kg doses confirms that the metabolic processes may become saturated at higher concentrations[1][2][3].
Metabolism
Clebopride undergoes extensive metabolism in rodents, with as many as 25 metabolites detected in rat urine[4]. The primary metabolic pathways involve N-debenzylation, oxidation of the piperidine (B6355638) ring, and subsequent conjugation reactions[3][4].
Identified Metabolites
The major metabolites of clebopride identified in rats and other species include[3][4]:
-
N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide: Resulting from the removal of the benzyl (B1604629) group from the piperidine nitrogen.
-
N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide: Formed through the oxidation of the piperidine ring to a lactam.
-
N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide: A carbinolamine derivative.
In vitro studies using rabbit liver homogenates, which can suggest potential metabolic pathways in other rodents, have also identified[5]:
-
4-amino-5-chloro-2-methoxybenzoic acid: Resulting from amide hydrolysis.
-
N-oxidized metabolites [6]
Metabolic Pathways
The metabolic transformation of clebopride is complex. A key pathway is N4-glucuronidation, where both the parent drug and its metabolites can be conjugated with glucuronic acid[4].
Caption: Proposed metabolic pathways of clebopride in rodents.
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of clebopride in rodents.
Pharmacokinetic Studies
A typical experimental workflow for a pharmacokinetic study of clebopride in rats is depicted below.
Caption: General experimental workflow for a rodent pharmacokinetic study.
-
Animal Model: Male Wistar rats are a commonly used model[1].
-
Dosing: this compound is typically dissolved in a suitable vehicle (e.g., saline) for both oral (gavage) and intravenous (e.g., tail vein) administration[1].
-
Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored frozen until analysis[1].
-
Analytical Method: A common method for the quantification of clebopride and its metabolites involves gas chromatography-mass spectrometry (GC-MS)[7]. An alternative approach involves the acid decomposition of clebopride and its main metabolites to 6-chloro-m-anisidine, followed by derivatization with heptafluorobutyric anhydride (B1165640) and measurement by mass fragmentography[8]. Modern methods would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Metabolism Studies
The investigation of clebopride metabolism typically involves the analysis of urine and feces following drug administration.
-
Sample Collection: Rats are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24-48 hours) after dosing.
-
Metabolite Identification:
-
Chromatography: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the parent drug from its metabolites[4].
-
Mass Spectrometry: Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is crucial for the structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns[4].
-
Hydrolysis: Urine samples may be treated with enzymes like β-glucuronidase to hydrolyze conjugated metabolites, allowing for the identification of the aglycones[4].
-
Logical Relationships in Pharmacokinetics
The key pharmacokinetic parameters are interconnected and provide a comprehensive understanding of the drug's disposition.
Caption: Interrelationship of key pharmacokinetic parameters.
Conclusion
In rodents, this compound is a rapidly absorbed but extensively metabolized drug, leading to low oral bioavailability and dose-dependent pharmacokinetics. Its metabolism is complex, involving multiple pathways that result in a wide array of metabolites. The information compiled in this guide provides a foundational understanding for researchers and professionals in drug development, aiding in the design of future preclinical studies and the interpretation of toxicological and efficacy data. Further investigations employing advanced analytical techniques will be beneficial for a more comprehensive characterization of all metabolites and their potential pharmacological activities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo metabolism of clebopride in three animal species and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clebopride and a major metabolite N-desbenzylclebopride in plasma by capillary gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of clebopride in vitro. Identification of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative Analysis of Clebopride and Its Metabolites in Rat Blood by Acid Decomposition [jstage.jst.go.jp]
Unveiling Dopamine Receptor Dynamics: A Technical Guide to Clebopride Malate in Signaling Pathway Research
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Clebopride (B1669163) Malate (B86768) in the Study of Dopamine (B1211576) Receptor Signaling Pathways.
This document provides an in-depth exploration of clebopride malate as a pharmacological tool to investigate the intricate signaling cascades initiated by dopamine receptors. Clebopride, a potent dopamine D2 receptor antagonist, serves as a valuable instrument for dissecting the molecular mechanisms underlying dopaminergic neurotransmission, with implications for neuropharmacology and the development of novel therapeutics. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate its effective use in a research setting.
Introduction to this compound
This compound is a substituted benzamide (B126) with high affinity and selectivity for the dopamine D2 receptor.[1] Its primary mechanism of action involves the competitive antagonism of D2 receptors, thereby blocking the endogenous effects of dopamine.[2] Beyond its well-established role as a D2 antagonist, clebopride also exhibits partial agonist activity at serotonin (B10506) 5-HT4 receptors, contributing to its prokinetic effects in the gastrointestinal tract.[2][3] This dual activity, coupled with its binding profile across various dopamine receptor subtypes, makes clebopride a versatile tool for probing the multifaceted nature of dopamine receptor signaling.
Quantitative Data: Receptor Binding Profile of Clebopride
The affinity of clebopride for various neurotransmitter receptors is critical for interpreting experimental outcomes. The following tables summarize the binding affinities (Ki) of clebopride for human dopamine receptor subtypes and other relevant receptors.
Table 1: Binding Affinity of Clebopride for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | 3.5 | [1] |
| Dopamine D3 | Intermediate Affinity | [3] |
| Dopamine D4 | High Affinity | [3] |
Note: "Intermediate" and "High" affinity are as described in the cited literature, with specific Ki values not always provided.
Table 2: Binding Affinity of Clebopride for Other Receptors
| Receptor | Ki (nM) | Reference(s) |
| α2-Adrenergic Receptor | 780 | [1] |
| 5-HT4 Receptor | Binds to receptor | [3] |
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][5] Activation of D2 receptors initiates a cascade of intracellular events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. Clebopride, as an antagonist, blocks these downstream effects of dopamine.
G Protein-Dependent Signaling
Upon dopamine binding, the D2 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.[4] The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunit can modulate the activity of various effector proteins, including ion channels.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, D2 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation promotes the recruitment of β-arrestin proteins.[4][6] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[6] Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling independent of G proteins, which can involve the activation of pathways such as the ERK/MAPK cascade.[4][7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with dopamine D2 receptors and its impact on downstream signaling.
Radioligand Binding Assay
This assay is used to determine the affinity of clebopride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.[8]
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]spiperone).[9]
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled D2 antagonist like haloperidol).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[10]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Increasing concentrations of this compound (or vehicle for total binding).
-
A fixed concentration of [3H]spiperone.
-
For non-specific binding wells, add a high concentration of the non-labeled antagonist.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each clebopride concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the clebopride concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of clebopride to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells expressing human dopamine D2 receptors.[11][12]
-
Cell culture medium.
-
Forskolin (B1673556) (to stimulate basal cAMP levels).[13]
-
Dopamine.
-
This compound.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.[13]
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).[13]
-
Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine (typically the EC80) to the wells to stimulate the D2 receptor and induce a measurable decrease in cAMP.[13]
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[13]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[13]
-
Data Analysis: Generate a dose-response curve for clebopride's ability to reverse the dopamine-induced inhibition of cAMP production. Determine the IC50 value for clebopride's antagonistic effect.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation and the antagonistic effect of clebopride. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[15]
Materials:
-
HEK293 cells.
-
Expression vectors for D2 receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., mVenus).[15]
-
Transfection reagent.
-
Dopamine.
-
This compound.
-
BRET substrate (e.g., coelenterazine (B1669285) h).[15]
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and β-arrestin2-mVenus expression vectors.[15]
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.[16]
-
Treatment: Add various concentrations of this compound followed by a fixed concentration of dopamine to the wells.
-
Substrate Addition: Add the BRET substrate to each well.
-
BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.[15]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of clebopride concentration to determine its ability to inhibit the dopamine-induced β-arrestin recruitment and calculate the IC50.
Conclusion
This compound is a powerful pharmacological tool for the investigation of dopamine D2 receptor signaling. Its well-characterized antagonist profile at D2 receptors allows for the precise modulation of both G protein-dependent and β-arrestin-dependent signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize clebopride in their studies, contributing to a deeper understanding of dopamine receptor function in health and disease. The continued application of such tools will be instrumental in the development of next-generation therapeutics with improved efficacy and side-effect profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Investigating Clebopride Malate in an Animal Model of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. Diabetic gastroparesis is a common complication of diabetes mellitus, representing a significant unmet medical need. Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic properties, offers a promising therapeutic avenue. Its mechanism of action involves dopamine (B1211576) D2 receptor antagonism and partial serotonin (B10506) 5-HT4 receptor agonism, which collectively enhance gastrointestinal motility.[1][2][3] Clebopride also exhibits antiemetic effects by acting on the chemoreceptor trigger zone in the brain.[1][2]
These application notes provide detailed protocols for inducing a diabetic gastroparesis animal model using streptozotocin (B1681764) (STZ) in rats and for evaluating the efficacy of clebopride malate by assessing gastric emptying. The protocols are intended to guide researchers in preclinical studies to investigate the therapeutic potential of clebopride for gastroparesis.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the gastrointestinal tract.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a gastroparesis model.
Detailed Experimental Protocols
Induction of Diabetic Gastroparesis in Rats
This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (STZ), which subsequently leads to the development of gastroparesis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Syringes and needles for injection
-
Glucometer and test strips
-
Animal scale
Protocol:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 40-65 mg/mL. Protect the solution from light. The recommended dose range for rats is 42-65 mg/kg.
-
STZ Administration: Weigh each rat and administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.
-
Post-Injection Care: To prevent potentially fatal hypoglycemia following the destruction of pancreatic β-cells, replace the drinking water with a 10% sucrose (B13894) solution for 48 hours post-injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with a non-fasting blood glucose level above 250 mg/dL are considered diabetic.
-
Modeling Period: Maintain the diabetic rats for 8 weeks to allow for the development of gastroparesis. Monitor their general health, body weight, and blood glucose levels weekly.
Gastric Emptying Assay (Phenol Red Method)
This protocol details the measurement of gastric emptying of a liquid meal using the phenol (B47542) red recovery method.[1]
Materials:
-
Phenol red (non-absorbable marker)
-
Test meal solution: 0.05% (w/v) phenol red in 1.5% (w/v) methylcellulose in water
-
0.1 N NaOH solution
-
Trichloroacetic acid (20% w/v)
-
0.5 N NaOH solution
-
Spectrophotometer
-
Homogenizer
-
Centrifuge and tubes
-
Oral gavage needle
Protocol:
-
Fasting: Fast the rats overnight (12-16 hours) before the assay, with free access to water.
-
Drug Administration: Administer this compound or vehicle to the respective animal groups at a predetermined time before the test meal (e.g., 30 minutes).
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage to each rat.
-
Sacrifice and Stomach Collection:
-
For the 0-minute time point (control for total phenol red administered), sacrifice a subset of animals immediately after gavage.
-
For the experimental time point (e.g., 20 minutes), sacrifice the remaining animals.[1]
-
Immediately after sacrifice by cervical dislocation, perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
-
Carefully dissect and remove the entire stomach.
-
-
Phenol Red Extraction:
-
Place the entire stomach in a tube containing a known volume (e.g., 100 mL) of 0.1 N NaOH.
-
Cut the stomach into small pieces and homogenize for 30 seconds.
-
Allow the homogenate to settle for 20 minutes.
-
Transfer 10 mL of the supernatant to a centrifuge tube and centrifuge for 10 minutes at approximately 2,800 rpm.
-
To 5 mL of the resulting supernatant, add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.
-
Centrifuge the mixture again for 20 minutes.
-
Add 3 mL of the final supernatant to 4 mL of 0.5 N NaOH. This will develop the color of the phenol red.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the final solution at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
Calculate the amount of phenol red recovered from the stomach at the experimental time point and the 0-minute time point.
-
Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = (1 - (Absorbance at 20 min / Mean Absorbance at 0 min)) x 100
-
Data Presentation
The following table presents hypothetical quantitative data to illustrate the expected dose-dependent effect of this compound on gastric emptying in a diabetic rat model of gastroparesis. Researchers should generate their own data to determine the optimal dosage.
| Treatment Group | N | Dosage (mg/kg, p.o.) | Gastric Emptying (%) at 20 min (Mean ± SEM) |
| Non-Diabetic Control | 8 | Vehicle | 65.2 ± 3.1 |
| Diabetic Vehicle | 8 | Vehicle | 35.8 ± 2.5 |
| This compound | 8 | 0.5 | 45.1 ± 2.8* |
| This compound | 8 | 1.0 | 54.7 ± 3.0** |
| This compound | 8 | 2.0 | 62.5 ± 2.9*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Diabetic Vehicle. Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound in a well-established animal model of diabetic gastroparesis. By following these detailed methodologies, researchers can obtain reliable and reproducible data to assess the prokinetic efficacy of clebopride and further elucidate its therapeutic potential for treating gastroparesis. Recent meta-analyses of clinical trials have highlighted clebopride's efficacy in improving global symptoms of gastroparesis, underscoring the importance of continued research into its mechanisms and applications.
References
Application Notes and Protocols for Clebopride Malate Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride malate (B86768) is a substituted benzamide (B126) with potent prokinetic and antiemetic properties. Its therapeutic effects are primarily attributed to its dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][2] This dual activity enhances gastrointestinal motility and reduces nausea and vomiting, making it a valuable agent for managing functional gastrointestinal disorders such as dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3]
These application notes provide detailed protocols for two key cell-based functional assays to characterize the activity of Clebopride malate: a Dopamine D2 Receptor Antagonist Assay and a Serotonin 5-HT4 Receptor Agonist Assay.
Signaling Pathways
This compound modulates two distinct G-protein coupled receptor (GPCR) signaling pathways:
-
Dopamine D2 Receptor (D2R) Pathway: The D2R is coupled to an inhibitory G-protein (Gαi/o). Upon activation by dopamine, Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Clebopride blocks dopamine from binding to the D2R, thereby preventing the dopamine-induced decrease in cAMP.[1]
-
Serotonin 5-HT4 Receptor (5-HT4R) Pathway: The 5-HT4R is coupled to a stimulatory G-protein (Gαs). Activation of the 5-HT4R by an agonist like serotonin (or a partial agonist like Clebopride) stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This increase in cAMP activates downstream signaling cascades, such as the cAMP response element-binding protein (CREB).
Below are diagrams illustrating these signaling pathways.
References
Application Note: Determination of Clebopride Malate in Human Plasma by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a sensitive and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of clebopride (B1669163) malate (B86768) in human plasma. The method employs a simple liquid-liquid extraction (LLE) for sample preparation and UV detection for analysis. The described protocol is suitable for pharmacokinetic studies, offering excellent linearity, accuracy, and precision within the calibrated range.
Introduction
Clebopride is a substituted benzamide (B126) with antiemetic and prokinetic properties. Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of clebopride in human plasma using RP-HPLC with UV detection, based on established methodologies.[1]
Chromatographic Conditions
The separation and quantification of clebopride are achieved using a C18 stationary phase with an isocratic mobile phase.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Nucleosil C18, 250 mm x 4.6 mm, 5 µm[1]
-
Mobile Phase: 10 mM Ammonium Formate Buffer (pH 5.5) : Acetonitrile : Methanol (10:80:10, v/v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Detection Wavelength: 283 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation Summary
The analytical method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision.[1]
| Parameter | Result |
| Linearity Range | 1 - 60 ng/mL[1] |
| Correlation Coefficient (r²) | 0.998[1] |
| Limit of Detection (LOD) | 0.0125 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.0378 ng/mL[1] |
| Recovery | 85.5 ± 0.9% (at 0.536 nmol/L) |
| Precision | Coefficient of Variation of 7.9% (at 0.268 nmol/L) |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of clebopride malate reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 20, 40, 60 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of human plasma into a 15 mL centrifuge tube.
-
Spike with the appropriate working standard solution to prepare calibration standards and quality control (QC) samples.
-
Add 5.0 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area for clebopride.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of clebopride in the plasma samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of clebopride in plasma.
References
Application Notes and Protocols for Assessing Clebopride Malate Effects on hERG Channels
These application notes provide a detailed protocol for investigating the effects of clebopride (B1669163) malate (B86768) on the human Ether-à-go-go-Related Gene (hERG) potassium channel using the whole-cell patch-clamp technique. This information is intended for researchers, scientists, and drug development professionals involved in cardiac safety screening.
Introduction
Drug-induced inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias like Torsades de Pointes (TdP).[1][2][3] Therefore, assessing the potential of new chemical entities to block the hERG channel is a critical step in drug development.[3][4] Clebopride, a dopamine (B1211576) D2 antagonist with prokinetic properties, has been investigated for its effects on cardiac repolarization.[2][5] Patch-clamp electrophysiology remains the gold standard for evaluating a compound's interaction with ion channels like hERG, providing precise and sensitive measurements of channel function.[1][3][6]
This document outlines a detailed protocol for determining the inhibitory effect of clebopride malate on hERG channels stably expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[2][7][8]
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of clebopride on the hERG potassium channel.
| Compound | IC50 (µM) | Cell Line | Temperature | Reference |
| Clebopride | 0.62 ± 0.30 | CHO cells | Not Specified | [2][5] |
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol is designed for the manual or automated whole-cell patch-clamp recording of hERG currents to assess the inhibitory effects of this compound.
1. Cell Culture and Preparation:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[2][7][8]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: For recording, gently detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the extracellular solution and plate them on glass coverslips at a suitable density. Allow the cells to adhere for at least 30 minutes before use.
2. Solutions:
-
Intracellular Solution (Pipette Solution) (in mM):
-
K-Aspartate: 130
-
MgCl2: 5
-
EGTA: 5
-
ATP (potassium salt): 4
-
HEPES: 10
-
Adjust pH to 7.2 with KOH.
-
-
Extracellular Solution (Bath Solution) (in mM):
-
NaCl: 137
-
KCl: 4
-
CaCl2: 1.8
-
MgCl2: 1
-
Glucose: 10
-
HEPES: 10
-
Adjust pH to 7.4 with NaOH.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO or water). Make fresh serial dilutions in the extracellular solution to achieve the final desired concentrations for testing. The final concentration of the solvent in the test solutions should be kept low (typically ≤0.1%) to avoid solvent effects.
3. Patch-Clamp Electrophysiology:
-
Equipment: A patch-clamp amplifier, a micromanipulator, a microscope, and data acquisition software are required. Automated patch-clamp systems can also be utilized for higher throughput.[1][4]
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[6]
-
Recording:
-
Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
-
-
Temperature: Perform recordings at a controlled temperature, preferably near physiological temperature (35-37°C), as drug effects on hERG can be temperature-sensitive.[8][9]
4. Voltage-Clamp Protocol:
A voltage protocol designed to elicit and measure hERG tail currents is crucial. A typical protocol is as follows:[9][10]
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit a large tail current as the channels recover from inactivation.
-
The peak amplitude of this tail current is measured to quantify the hERG current.
-
Repeat this voltage pulse at regular intervals (e.g., every 10-15 seconds) to monitor the current stability.
5. Drug Application:
-
Establish a stable baseline recording of the hERG current in the extracellular solution.
-
Apply different concentrations of this compound to the cell by perfusing the recording chamber with the drug-containing extracellular solution.
-
Apply each concentration for a sufficient duration to allow the drug effect to reach a steady state.
-
After drug application, a washout step with the drug-free extracellular solution should be performed to check for reversibility of the block.
6. Data Analysis:
-
Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of the drug and I_control is the peak tail current before drug application.
-
Plot the percentage of inhibition as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizations
Caption: Experimental workflow for hERG patch-clamp analysis.
Caption: Inhibition of hERG channel by this compound.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of clebopride, antidopaminergic gastrointestinal prokinetics, on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. dstc.jp [dstc.jp]
- 8. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Application Notes and Protocols for In Vivo Motility Studies Using Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of clebopride (B1669163) malate (B86768) for gastrointestinal (GI) motility studies. The information is intended to guide researchers in designing and executing robust experiments to evaluate the prokinetic effects of this compound.
Introduction to Clebopride Malate
This compound is a substituted benzamide (B126) with prokinetic and antiemetic properties.[1] Its mechanism of action is primarily attributed to its activity as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist.[1] By blocking the inhibitory effects of dopamine and stimulating pro-motility serotonergic pathways in the gut, clebopride enhances gastrointestinal transit and coordination.[1]
In Vivo Dosage Recommendations
The following table summarizes the available in vivo dosage information for this compound in various animal models for motility and related studies. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, animal strain, and the endpoint being measured. Therefore, pilot studies are recommended to determine the most effective dose for your specific model.
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Potent gastrokinetic compound | [2] |
| Mouse | Not specified | 0.5 - 2.0 mg/kg | Analgesic effects (note: not a direct motility study, but provides a relevant dose range) | [3] |
| Dog | Intravenous (i.v.) | Estimated: ~10x more potent than metoclopramide | Increased Lower Esophageal Sphincter Pressure (LESP) | [2] |
Signaling Pathway of this compound in Gastrointestinal Motility
This compound exerts its prokinetic effects through a dual mechanism involving both dopaminergic and serotonergic pathways within the enteric nervous system. The following diagram illustrates the key signaling events.
Caption: Signaling pathway of this compound in the enteric nervous system.
Experimental Protocols
The following are detailed protocols for common in vivo gastrointestinal motility assays that can be adapted for use with this compound.
Charcoal Meal Gastrointestinal Transit Study in Rats
This protocol is designed to assess the effect of this compound on intestinal transit time in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Activated charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the rats for 12-18 hours with free access to water.[2][4][5]
-
Drug Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer this compound (0.3-10 mg/kg) or vehicle intraperitoneally (i.p.).
-
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer 1 ml of the charcoal meal to each rat.
-
Observation Period: Allow 20-30 minutes for the charcoal meal to traverse the gastrointestinal tract.[4]
-
Euthanasia and Dissection:
-
Humanely euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
-
Measurement:
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean transit distance between the clebopride-treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Experimental Workflow Diagram:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of clebopride in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Clebopride Malate Radioligand Binding Assay for the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a radioligand binding assay using Clebopride malate (B86768) to characterize the dopamine (B1211576) D2 receptor.
Introduction
Clebopride is a potent dopamine D2 receptor antagonist utilized in the treatment of functional gastrointestinal disorders due to its antiemetic and prokinetic effects.[1][2][3] Understanding the binding affinity and kinetics of compounds like Clebopride to the D2 receptor is crucial for drug development and neuroscience research. Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for a receptor.[4][5] This document outlines the necessary protocols for performing saturation and competition binding assays using a radiolabeled form of Clebopride (e.g., [3H]Clebopride) to investigate its interaction with the D2 receptor.
Key Concepts
-
Dopamine D2 Receptor: A G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes in the central nervous system, including motor control, motivation, and reward.[6][7] D2 receptors are a primary target for antipsychotic medications and drugs treating Parkinson's disease.[7]
-
Radioligand Binding Assay: A highly sensitive and robust method used to quantify the interaction between a radiolabeled ligand and a receptor.[4][5] This technique allows for the determination of key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][8]
-
Clebopride Malate: An orally active dopamine receptor antagonist that selectively binds to D2 dopamine receptors.[1][2][3]
Quantitative Data Summary
The following tables summarize the binding affinities of Clebopride and other relevant ligands for the dopamine D2 receptor.
Table 1: Binding Affinity of Clebopride for the Dopamine D2 Receptor
| Compound | Receptor | Tissue Source | Radioligand | K i (nM) | Reference |
| This compound | D2 Dopamine Receptor | Bovine brain membranes | Not Specified | 3.5 | [1][3] |
| Clebopride | D2 Dopamine Receptor | Canine brain striatum | [3H]spiperone | 1.5 (K D ) | [9] |
Table 2: Comparative Binding Affinities of D2 Receptor Ligands
| Compound | Receptor | K i (nM) | Reference |
| Haloperidol | D2longR | 0.28 | [10] |
| Spiperone | D2 Dopamine Receptor | Potent Antagonist | [9] |
| (+)-Butaclamol | D2 Dopamine Receptor | Potent Antagonist | [9] |
| (-)-Sulpiride | D2 Dopamine Receptor | Moderate Antagonist | [9] |
| Dopamine | D2longR | 15, 3300* | [10] |
| R-(-)-Apomorphine | D2longR | 140 | [10] |
*K i values for high- and low-affinity states.
Experimental Protocols
I. Membrane Preparation from D2 Receptor-Expressing Tissue (e.g., Striatum)
This protocol describes the preparation of cell membranes enriched with D2 receptors.
Materials:
-
D2 receptor-expressing tissue (e.g., fresh or frozen striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Sucrose Buffer: Homogenization buffer containing 10% sucrose
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Thaw the tissue on ice if frozen.
-
Weigh the tissue and add 20 volumes of ice-cold Homogenization Buffer containing protease inhibitors.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[11]
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Radioligand Binding Assay with [3H]Clebopride
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]Clebopride at the D2 receptor.
Materials:
-
D2 receptor-containing membranes
-
[3H]Clebopride (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[11]
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of [3H]Clebopride in Assay Buffer, typically ranging from 0.1 to 20 times the expected Kd.
-
In a 96-well plate, set up the following in triplicate for each concentration of [3H]Clebopride:
-
Total Binding: Add a specific volume of diluted [3H]Clebopride and Assay Buffer.
-
Non-specific Binding: Add the same volume of diluted [3H]Clebopride and a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Add the D2 receptor-containing membranes (typically 50-120 µg of protein per well) to each well to initiate the binding reaction.[11] The final assay volume is typically 250 µL.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[11]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[11]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., Assay Buffer) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linearization, although non-linear regression is generally preferred.[12][13][14]
-
III. Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the D2 receptor by measuring their ability to displace the binding of a fixed concentration of [3H]Clebopride.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of [3H]Clebopride (typically at or near its Kd) and Assay Buffer.
-
Non-specific Binding: Add the fixed concentration of [3H]Clebopride and a high concentration of unlabeled this compound.
-
Competition: Add the fixed concentration of [3H]Clebopride and varying concentrations of the unlabeled test compound.
-
-
Add the D2 receptor-containing membranes to each well.
-
Follow the incubation, filtration, and counting steps as described in the saturation binding assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Visualizations
Dopamine D2 Receptor Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Scatchard equation - Wikipedia [en.wikipedia.org]
- 13. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scatchard plot and heterogeneity in binding affinity of labeled and unlabeled ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Clebopride Malate for Isolated Gut Tissue Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with potent gastroprokinetic and antiemetic properties. Its primary clinical applications include the treatment of functional gastrointestinal disorders such as dyspepsia, nausea, and vomiting.[1] The prokinetic effects of clebopride are primarily attributed to a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at serotonin (B10506) 5-HT4 receptors.[2]
Dopamine typically exerts an inhibitory effect on gastrointestinal motility by reducing acetylcholine (B1216132) release from myenteric neurons. By blocking D2 receptors, clebopride disinhibits this pathway, thereby increasing cholinergic activity and promoting smooth muscle contraction.[3] Additionally, direct stimulation of 5-HT4 receptors on presynaptic cholinergic neurons further enhances the release of acetylcholine, contributing to its prokinetic efficacy.[4]
Isolated gut tissue preparations, particularly the guinea pig ileum, serve as an excellent ex vivo model to investigate the pharmacological properties of clebopride.[5] This system allows for the detailed study of its effects on nerve-mediated and direct smooth muscle contractility, enabling the elucidation of its mechanisms of action and the quantification of its potency.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for clebopride derived from various experimental models. Researchers should note that potency can vary between different tissues and species.
| Parameter | Value | Species/Tissue | Comments | Reference |
| Ki (Dopamine D2 Receptor) | 3.5 nM | Bovine Brain Membranes | High affinity for the primary target receptor. | [6] |
| Ki (α2 Adrenergic Receptor) | 780 nM | Bovine Brain Membranes | Lower affinity, suggesting a secondary mechanism at higher concentrations. | [6] |
| IC50 (ETS-induced contraction) | 0.43 µM | Guinea Pig Gastric Strips | Inhibition of electrically-stimulated contractions, demonstrating functional antagonism. | [6] |
| Effective Concentration Range | 10⁻⁸ M to 10⁻⁵ M | Guinea Pig Stomach Strips | Concentration range that enhances electrical transmural stimulation-evoked contractions. | [7] |
| IC50 (hERG K+ channels) | 0.62 µM | hERG-transfected CHO cells | Indicates potential for cardiac side effects at supra-therapeutic concentrations. | [8] |
Experimental Protocols
These protocols provide a framework for investigating the effects of clebopride malate on isolated guinea pig ileum.
Protocol 1: General Preparation of Isolated Guinea Pig Ileum
This foundational protocol details the isolation and mounting of gut tissue for in vitro pharmacological studies.
Materials:
-
Guinea Pig (250-400g)
-
Tyrode's physiological salt solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Student Organ Bath system with isometric force transducer
-
Surgical instruments
Procedure:
-
Humanely sacrifice the guinea pig via a stunning blow to the head followed by cervical dislocation.[6]
-
Immediately open the abdomen and locate the ileocecal junction.[6]
-
Carefully dissect a 10-15 cm segment of the ileum, placing it in a petri dish containing fresh, aerated Tyrode's solution.[6]
-
Gently flush the lumen of the ileal segment with Tyrode's solution to remove its contents.[6]
-
Cut the segment into 2-3 cm long pieces. Trim away the mesentery.[6]
-
Tie a surgical thread to each end of a tissue segment.[2]
-
Mount the tissue in a 15-25 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.[5][9]
-
Attach the lower thread to a fixed hook in the bath and the upper thread to an isometric force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 10-15 minutes, until a stable baseline is achieved.[6][9]
Protocol 2: Determining the Prokinetic Effect of Clebopride (Concentration-Response Curve)
This experiment quantifies the contractile response of the ileum to clebopride.
Procedure:
-
Prepare an isolated guinea pig ileum segment as described in Protocol 1.
-
Once a stable baseline is achieved, begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in logarithmic or semi-logarithmic steps (e.g., to 3 nM, 10 nM, 30 nM, etc., up to 10 µM).[7][10]
-
Allow the tissue response to stabilize at each concentration before adding the next. This typically takes 2-3 minutes.
-
Record the isometric contraction at each concentration until a maximal response (plateau) is observed or the highest concentration is reached.
-
Data Analysis: Convert the change in tension (in grams or millinewtons) at each concentration to a percentage of the maximal response observed. Plot the percentage response against the logarithm of the clebopride concentration to generate a sigmoidal concentration-response curve. From this curve, calculate the EC50 (the concentration that produces 50% of the maximal response).
Protocol 3: Investigating the Mechanism of Action
These experiments aim to confirm the D2 antagonistic and 5-HT4 agonistic properties of clebopride.
Part A: Demonstrating Dopamine D2 Receptor Antagonism This protocol uses electrical field stimulation (EFS) to evoke neurally mediated contractions, which are then inhibited by a dopamine agonist and subsequently rescued by clebopride.
Materials:
-
Organ bath equipped with parallel platinum electrodes for EFS.
-
Dopamine (or a more specific D2 agonist like quinpirole).
-
This compound.
Procedure:
-
Prepare and mount the ileum segment in an EFS-equipped organ bath (Protocol 1).
-
After equilibration, apply EFS to elicit reproducible, submaximal "twitch" contractions. Typical parameters are 0.1-0.5 Hz frequency, 1 ms (B15284909) pulse duration, and supramaximal voltage.[11] These contractions are primarily due to the release of acetylcholine.[5]
-
Once stable twitch responses are recorded, add a concentration of dopamine sufficient to cause significant inhibition (e.g., 50-70%) of the twitch amplitude.
-
After the inhibitory effect of dopamine has stabilized, add clebopride cumulatively to the bath (e.g., 10 nM - 1 µM).
-
Expected Outcome: Clebopride should concentration-dependently reverse the inhibitory effect of dopamine, restoring the EFS-induced twitch contractions. This demonstrates its ability to antagonize the presynaptic inhibitory D2 receptors.[7]
Part B: Demonstrating Serotonin 5-HT4 Receptor Agonism This protocol demonstrates that the contractile effect of clebopride can be blocked by a specific 5-HT4 receptor antagonist.
Materials:
-
A selective 5-HT4 receptor antagonist (e.g., GR 125487 or ICS 205-930 at micromolar concentrations).[12]
-
This compound.
Procedure:
-
Using two separate ileum preparations, generate a control concentration-response curve for clebopride as described in Protocol 2.
-
In the second preparation, pre-incubate the tissue with a fixed concentration of a 5-HT4 antagonist for 20-30 minutes.
-
In the continued presence of the antagonist, generate a second concentration-response curve for clebopride.
-
Expected Outcome: The 5-HT4 antagonist should produce a rightward shift in the clebopride concentration-response curve, indicating competitive antagonism.[12] This confirms that a component of clebopride's contractile effect is mediated through the activation of 5-HT4 receptors.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of Clebopride on an Enteric Neuron.
Experimental Workflow
Caption: General workflow for isolated gut tissue experiments.
Logic Diagram for Mechanism of Action Studies
Caption: Logical flow for investigating clebopride's mechanisms.
References
- 1. Dual agonist-antagonist effects of 5-hydroxytryptamine (5-HT) in the guinea pig ileum: evidence for a selective receptor desensitization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 4. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of clebopride, antidopaminergic gastrointestinal prokinetics, on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of concentration-response curves for precipitated abstinence responses in the opiate-dependent guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is the action of cisapride on the guinea-pig ileum mediated via 5-HT4 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Visceral Hypersensitivity with Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1][2] The development of therapeutic agents targeting visceral hypersensitivity is a significant area of research. Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with dual pharmacological action as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist, presents a compelling tool for investigating the complex neural pathways governing visceral sensation.[3][4]
Clebopride's prokinetic and antiemetic properties are well-established, stemming from its ability to modulate gastrointestinal motility.[3][4][5] Its action on D2 and 5-HT4 receptors, both of which are implicated in the modulation of visceral pain, suggests its potential utility in studying and potentially ameliorating visceral hypersensitivity.[6][7] These application notes provide a framework for utilizing clebopride malate in preclinical models to explore its effects on visceral nociception.
Mechanism of Action in the Context of Visceral Hypersensitivity
This compound's effects on visceral sensitivity are likely mediated through two primary pathways:
-
Dopamine D2 Receptor Antagonism: Dopamine D2 receptors are present in the central and peripheral nervous systems and are involved in pain modulation. While the precise role of D2 receptors in visceral pain is complex and can be context-dependent, antagonism of these receptors may influence nociceptive signaling.[7][8]
-
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors in the gastrointestinal tract has been shown to reduce visceral hypersensitivity.[3][4][6] This is thought to occur through modulation of sensory afferent nerve function and potentially through anti-inflammatory mechanisms.[4][9]
The dual action of clebopride allows researchers to investigate the interplay between dopaminergic and serotonergic pathways in the context of visceral pain.
Quantitative Data Summary
The following tables summarize quantitative data from studies on compounds with similar mechanisms of action to this compound, providing a reference for expected outcomes in visceral hypersensitivity models.
Table 1: Effect of 5-HT4 Receptor Agonists on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rat Models of Visceral Hypersensitivity
| Compound | Animal Model | Induction of Hypersensitivity | Dose | Route of Administration | % Reduction in VMR (Mean ± SEM) | Reference |
| Tegaserod (B130379) | Sprague-Dawley Rat | Neonatal colorectal irritation | 0.3 mg/kg | Intraperitoneal | Significant decrease in Abdominal Withdrawal Reflex (AWR) scores at 40, 60, and 80 mmHg | [3] |
| Tegaserod | Sprague-Dawley Rat | Neonatal acetic acid irritation | 1 mg/kg | Intraperitoneal | Significant increase in visceral sensitivity threshold | [4][5][9] |
| Mosapride (B1662829) Citrate | Sprague-Dawley Rat | Intrarectal 4% acetic acid | Not specified | Intraperitoneal | 61 ± 9% | [1] |
| Mosapride Citrate | Sprague-Dawley Rat | Intrarectal 1.5% zymosan | Not specified | Intraperitoneal | 67 ± 9% | [1] |
Table 2: Effect of Dopamine D2 Receptor Antagonism on Visceral Sensation in Rat Models
| Compound | Animal Model | Model Type | Dose | Route of Administration | Effect on Visceral Sensation | Reference |
| Sulpiride | Rat | Water Avoidance Stress (hyposensitivity) | 200 mg/kg | Subcutaneous | Blocked the increase in VMR threshold (blocked hyposensitivity) | [7] |
| Sulpiride | Rat | Neonatal sodium butyrate (B1204436) (hypersensitivity) | Not specified | Oral | Did not ameliorate visceral hypersensitivity | [10] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Visceral Hypersensitivity Model in Rats
This protocol is adapted from studies using 5-HT4 agonists to assess visceral pain.[1][4][9]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
2. Induction of Visceral Hypersensitivity:
-
Anesthetize rats with isoflurane.
-
Gently insert a flexible catheter (2 mm diameter) into the colon, 8 cm proximal to the anus.
-
Instill 1 mL of 0.6% acetic acid in saline into the colon.
-
Keep the rat in a head-down position for 30 seconds to ensure the solution remains in the colon.
-
Allow the animals to recover for 6 days, during which visceral hypersensitivity develops.
3. Drug Administration:
-
On the day of the experiment, administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Allow a 30-60 minute pre-treatment period before assessing visceral sensitivity.
4. Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension):
-
Electromyography (EMG) Electrode Implantation (optional, for precise measurement):
-
Under anesthesia, implant bipolar electrodes into the external oblique abdominal muscles.
-
Allow a recovery period of at least 3 days.
-
-
Colorectal Distension (CRD):
-
Lightly restrain the conscious rat.
-
Insert a flexible balloon catheter (e.g., Fogarty catheter) into the descending colon and rectum, 1 cm from the anal verge.
-
Perform phasic balloon distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 2-minute rest interval between distensions.
-
-
Measurement of Visceromotor Response (VMR):
-
Quantify the VMR by measuring the EMG activity of the abdominal muscles during distension.
-
Alternatively, use a semi-quantitative visual scoring of the Abdominal Withdrawal Reflex (AWR):
-
0 = No behavioral response.
-
1 = Brief head movement followed by immobility.
-
2 = Contraction of abdominal muscles.
-
3 = Lifting of the abdomen.
-
4 = Body arching and lifting of pelvic structures.
-
-
-
Data Analysis: Compare the VMR or AWR scores between the this compound-treated groups and the vehicle-treated control group.
Protocol 2: Water Avoidance Stress (WAS) Model to Study the Role of D2 Receptors
This protocol is based on studies investigating the role of dopaminergic pathways in stress-induced visceral sensory changes.[7]
1. Animal Model:
-
Species: Male Wistar rats (250-300g).
-
Housing: As described in Protocol 1.
2. Water Avoidance Stress Procedure:
-
Place each rat on a small platform (8 x 8 cm) in the center of a plastic container (45 cm long, 25 cm wide) filled with fresh water at room temperature (25°C) to a level of 1 cm below the platform.
-
Expose the rats to this stressor for 1 hour daily for a period of 10 consecutive days.
3. Drug Administration:
-
Administer this compound or vehicle 30 minutes before the WAS session on the final day of the experiment.
4. Assessment of Visceral Sensitivity:
-
Measure the VMR to CRD as described in Protocol 1, both before and after the final WAS session.
5. Data Analysis: Analyze the changes in VMR threshold or response magnitude induced by stress and the modulatory effect of this compound.
Diagrams
Signaling Pathways
Caption: Proposed signaling pathways of this compound in the gut.
Experimental Workflow
Caption: Workflow for assessing clebopride's effect on visceral hypersensitivity.
References
- 1. The effects of 5-HT4 receptor agonist, mosapride citrate, on visceral hypersensitivity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive property of tegaserod in a rat model of chronic visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the 5-HT4 receptor and serotonin transporter on visceral hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water avoidance stress induces visceral hyposensitivity through peripheral corticotropin releasing factor receptor type 2 and central dopamine D2 receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate inhibits visceral allodynia and colonic hyperpermeability in rat models of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the 5-HT4 receptor and serotonin transporter on visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ameliorative effect of chlorpromazine hydrochloride on visceral hypersensitivity in rats: possible involvement of 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clebopride Malate in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with a dual mechanism of action primarily targeting the central nervous system (CNS). It functions as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] This unique pharmacological profile makes it a valuable tool for investigating various physiological processes and potential therapeutic interventions related to dopaminergic and serotonergic neurotransmission. Its established antiemetic and prokinetic properties are centrally mediated, offering avenues for research in areas such as nausea and vomiting, gastrointestinal disorders with a CNS component, and motor control.[1][3]
This document provides detailed application notes and experimental protocols for the use of clebopride malate in CNS research, including its mechanism of action, quantitative data, and methodologies for in vitro and in vivo studies.
Mechanism of Action
This compound's primary CNS effects are attributed to its interaction with two key G-protein coupled receptors:
-
Dopamine D2 Receptor Antagonism: Clebopride binds with high affinity to D2 receptors, blocking the downstream signaling pathways typically initiated by dopamine. This antagonism is central to its antiemetic effects, which are mediated through the chemoreceptor trigger zone (CTZ) in the brainstem, and is also responsible for its potential to induce extrapyramidal side effects, such as catalepsy, at higher doses.[1][4]
-
Serotonin 5-HT4 Receptor Partial Agonism: Clebopride also acts as a partial agonist at 5-HT4 receptors.[1][5][6] Activation of these receptors is known to modulate cholinergic transmission and can influence gastrointestinal motility and other neurological functions. The partial agonism suggests that it can elicit a response at the 5-HT4 receptor, but to a lesser degree than a full agonist, and it can also competitively block the binding of full agonists.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key parameters for its interaction with target receptors.
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | Dopamine D2 | 3.5 nM | Bovine brain membranes | [2] |
| Inhibitory Concentration (IC50) | ETS-induced gastric strip contractions | 0.43 µM | Guinea Pig | [2] |
| Parameter | Effect | Doses | Species | Reference |
| Cataleptic Response | Induction of catalepsy | 5-20 mg/kg i.p. | Rat | [4] |
| Antiemetic Dose | Definition of maximum tolerated dose | Started at 0.10 mg/kg, escalated by 0.2 mg at each level | Human | [3] |
Signaling Pathways
The interaction of this compound with D2 and 5-HT4 receptors initiates distinct intracellular signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the dopamine D2 receptor in brain tissue homogenates.
Materials:
-
Bovine or rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Spiperone (radioligand)
-
This compound stock solution
-
Non-specific binding control (e.g., unlabeled haloperidol)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Tissue Homogenization:
-
Dissect and weigh fresh or frozen striatal tissue.
-
Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of brain membrane homogenate.
-
Add a fixed concentration of [3H]-Spiperone (typically at a concentration near its Kd for the D2 receptor).
-
For determining non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
To the experimental tubes, add varying concentrations of this compound.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vivo Catalepsy Assessment in Rodents
This protocol is used to evaluate the cataleptic effects of this compound, a behavioral correlate of D2 receptor antagonism in the CNS.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound solution for injection (e.g., dissolved in saline)
-
Vehicle control (e.g., saline)
-
Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimatization:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Handle the animals for a few days prior to testing to reduce stress.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., vehicle control, and different doses of this compound, such as 5, 10, and 20 mg/kg).[4]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Catalepsy Testing:
-
At specific time points after injection (e.g., 30, 60, 90, and 120 minutes), assess the rats for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage if it has not descended.
-
-
Data Analysis:
-
Record the descent latency for each rat at each time point.
-
Compare the mean descent latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in descent latency in the clebopride-treated groups compared to the vehicle group indicates a cataleptic effect.
-
Disclaimer
The protocols and information provided in this document are intended for research purposes only by qualified professionals. Appropriate safety precautions and ethical guidelines for animal research must be followed. The specific concentrations, incubation times, and other parameters may require optimization for individual experimental setups.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I trial of a new antiemetic drug--clebopride malate--in cisplatin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonists inhibit catalepsy induced by either dopamine D1 or D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Clebopride malate solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clebopride malate (B86768). The following information addresses common challenges, particularly those related to its solubility in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is Clebopride malate and what is its primary mechanism of action?
A1: this compound is a dopamine (B1211576) D2 receptor antagonist.[1] Its therapeutic effects, such as antiemetic and prokinetic properties, are primarily due to its blockade of D2 dopamine receptors.[1] This action modulates signaling pathways in the gastrointestinal tract and the chemoreceptor trigger zone in the brain.
Q2: I am experiencing difficulty dissolving this compound in DMSO. What are the common causes?
A2: Solubility issues with this compound in DMSO can arise from several factors:
-
Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its ability to dissolve many organic compounds.
-
Suboptimal Temperature: The dissolution of some compounds is an endothermic process, and ambient temperature may not provide sufficient energy.
-
Insufficient Agitation: Inadequate mixing may lead to localized saturation of the solvent before the entire compound has dissolved.
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the intrinsic solubility of this compound in DMSO under the given conditions.
Q3: My this compound dissolves in DMSO but precipitates when diluted into my aqueous experimental medium. Why does this happen and how can I prevent it?
A3: This phenomenon, often called "salting out," occurs because this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock solution is added to an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to precipitate. To prevent this, it is recommended to perform serial dilutions of the DMSO stock in DMSO to a concentration closer to the final desired concentration before adding it to the aqueous medium. This gradual change in the solvent environment can help maintain the compound's solubility.
Q4: What is the recommended final concentration of DMSO in cell-based assays, and why is it important?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable.[2][3] High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[3]
Troubleshooting Guide for this compound Solubility in DMSO
Should you encounter issues with dissolving this compound in DMSO, please follow the troubleshooting workflow outlined below.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Quantitative Solubility Data
The solubility of this compound in DMSO can vary between batches and suppliers. The following table summarizes reported solubility data.
| Supplier | Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| MedChemExpress | DMSO | 60 mg/mL | 118.12 | Ultrasonic treatment may be needed. |
| TargetMol | DMSO | 34 mg/mL | 66.93 | Sonication is recommended. |
| Selleck Chemicals | DMSO | 100 mg/mL | 196.86 | Use fresh DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 507.96 g/mol .
-
Weighing: Accurately weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: a. Vortex the tube vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. c. If solubility issues persist, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
References
Technical Support Center: Optimizing Clebopride Malate Concentration for In Vitro Assays
Welcome to the technical support center for the use of Clebopride malate (B86768) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clebopride malate?
A1: this compound is a substituted benzamide (B126) with a dual mechanism of action. It primarily functions as a potent dopamine (B1211576) D2 receptor antagonist.[1][2][3] Additionally, it acts as a partial agonist at serotonin (B10506) 5-HT4 receptors.[1] This dual action makes it effective as a gastroprokinetic and antiemetic agent by enhancing gastrointestinal motility and reducing nausea and vomiting.[1]
Q2: What are the known binding affinities and effective concentrations of this compound?
A2: this compound exhibits high affinity for the dopamine D2 receptor. In bovine brain membranes, it has a Ki of 3.5 nM for D2 receptors and a lower affinity for α2 adrenergic receptors with a Ki of 780 nM.[2] In functional assays, it has been shown to inhibit electrically stimulated gastric strip contractions with an IC50 of 0.43 μM.[2] For a comprehensive summary of quantitative data, please refer to the data table below.
Q3: In what solvents can I dissolve this compound for my experiments?
A3: this compound is sparingly soluble in water and methanol, and slightly soluble in anhydrous ethanol.[4] It is readily soluble in DMSO, with a reported solubility of up to 100 mg/mL (196.86 mM).[5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer.
Q4: What are some common in vitro assays used to characterize the activity of this compound?
A4: Given its dual mechanism of action, several in vitro assays are relevant for characterizing this compound. To assess its D2 receptor antagonism, common assays include cAMP measurement assays, calcium mobilization assays, and β-arrestin recruitment assays. For its 5-HT4 receptor agonism, cAMP accumulation assays are typically used.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Dopamine D2 Receptor Binding Affinity (Ki) | 3.5 nM | Bovine Brain Membranes | [2] |
| α2 Adrenergic Receptor Binding Affinity (Ki) | 780 nM | Bovine Brain Membranes | [2] |
| IC50 (ETS-induced gastric strip contraction) | 0.43 μM | Guinea Pig Stomach | [2] |
| IC50 (hERG potassium channel currents) | 0.62 μM | hERG-transfected CHO cells | |
| Effective Concentration Range (gastric contraction) | 10⁻⁸ M to 10⁻⁵ M | Guinea Pig Stomach Strips | |
| Solubility in DMSO | 34 mg/mL (66.93 mM) | N/A | [6] |
| Solubility in Water | 33 mg/mL (64.96 mM) | N/A | [7] |
| Solubility in Ethanol | 12 mg/mL (23.62 mM) | N/A | [7] |
Experimental Protocols
Dopamine D2 Receptor Antagonism: cAMP Measurement Assay
This protocol is designed to measure the antagonistic effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cell line stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
Dopamine (or a selective D2 agonist like quinpirole).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well white opaque assay plates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into the assay plate at a predetermined optimal density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Also, prepare solutions of dopamine and forskolin.
-
Antagonist Pre-incubation: Remove the culture medium and add various concentrations of this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) in the presence of a sub-maximal concentration of forskolin to all wells except the negative control. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, providing a window to observe inhibition.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
5-HT4 Receptor Agonism: cAMP Accumulation Assay
This protocol measures the agonistic effect of this compound on 5-HT4 receptor-mediated cAMP accumulation.
Materials:
-
HEK293 or CHO cell line stably expressing the human 5-HT4 receptor.
-
Cell culture medium with supplements.
-
This compound.
-
Serotonin (5-HT) or a known 5-HT4 agonist (for positive control).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit.
-
96-well or 384-well white opaque assay plates.
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into the assay plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute to the desired concentrations.
-
Stimulation: Remove the culture medium and add the various concentrations of this compound in the presence of a phosphodiesterase inhibitor. Include a vehicle control and a positive control (serotonin).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax) relative to the positive control.
Troubleshooting Guide
Q1: I am observing high cytotoxicity in my cell-based assay. What could be the cause?
A1:
-
Problem: The concentration of this compound may be too high, leading to off-target effects and cell death. The DMSO concentration in your final assay volume might also be too high.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Ensure the final DMSO concentration in your assay wells is typically ≤ 0.5% to avoid solvent-induced toxicity.
-
Test a lower range of this compound concentrations.
-
Q2: I am not observing a clear dose-response curve for D2 antagonism.
A2:
-
Problem: The concentration of the D2 agonist used for stimulation might be too high, making it difficult for the antagonist to compete. Alternatively, the antagonist concentration might be too low.
-
Solution:
-
Optimize the agonist concentration. It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window to observe antagonism.
-
If no cytotoxicity is observed, extend the concentration range of this compound.
-
Verify the expression and functionality of the D2 receptors in your cell line.
-
Q3: My results for 5-HT4 agonism are weak or inconsistent.
A3:
-
Problem: this compound is a partial agonist at 5-HT4 receptors, so its maximal effect will be lower than that of a full agonist like serotonin. The assay window may be too small to detect a robust signal.
-
Solution:
-
Ensure you are using a phosphodiesterase inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP and amplify the signal.
-
Optimize the cell seeding density. A higher cell density may lead to a more robust cAMP response.
-
Use a highly sensitive cAMP detection kit.
-
Confirm the expression and functionality of 5-HT4 receptors in your cell line using a full agonist as a positive control.
-
Q4: How do I distinguish between the D2 and 5-HT4 receptor effects in a system where both might be present?
A4:
-
Problem: In a more complex system, such as primary neuronal cultures or tissue preparations, the observed effect could be a composite of D2 antagonism and 5-HT4 agonism.
-
Solution:
-
Use selective antagonists for each receptor to block their respective pathways. For example, pre-incubate with a selective D2 antagonist (e.g., sulpiride) to isolate the 5-HT4-mediated effects of this compound, and vice versa with a selective 5-HT4 antagonist (e.g., GR 113808).
-
Utilize cell lines that express only one of the target receptors to characterize the activity at each receptor individually before moving to more complex systems.
-
Visualizations
Caption: Experimental workflow for in vitro assay optimization.
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. innoprot.com [innoprot.com]
- 2. revvity.com [revvity.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Characterization of Mouse Striatal Precursor Cell Lines Expressing Functional Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues [journalaim.com]
Technical Support Center: Clebopride Malate Off-Target Effects on Adrenergic Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of clebopride (B1669163) malate (B86768) on adrenergic receptors.
Summary of Quantitative Data
The following table summarizes the known binding affinities of clebopride for various adrenergic receptor subtypes. This data is crucial for designing experiments and interpreting results related to clebopride's off-target profile.
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| α2-Adrenergic Receptor | 780 nM | Bovine brain membranes | [1] |
| α1-Adrenergic Receptor | No binding observed | Guinea pig stomach | [2] |
| β-Adrenergic Receptors | Data not available | - |
Note: The primary target of clebopride is the dopamine (B1211576) D2 receptor, with a high binding affinity (Ki of 3.5 nM)[1]. Its affinity for the α2-adrenergic receptor is significantly lower.
Experimental Protocols
Detailed Methodology for Competitive Radioligand Binding Assay to Determine Clebopride's Affinity for α2-Adrenergic Receptors
This protocol outlines the steps to determine the inhibitory constant (Ki) of clebopride malate for the α2-adrenergic receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors (e.g., from bovine brain).
-
Radioligand: A specific α2-adrenergic receptor radioligand, such as [³H]-Yohimbine, at a concentration near its dissociation constant (Kd).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known α2-adrenergic receptor ligand, such as phentolamine (B1677648) or yohimbine.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize the tissue or cells in an appropriate buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of clebopride that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Troubleshooting Guides and FAQs
This section is designed to help researchers troubleshoot common issues encountered during experiments investigating the off-target effects of clebopride on adrenergic receptors.
Frequently Asked Questions (FAQs)
-
Q1: What are the known off-target effects of clebopride on adrenergic receptors?
-
Q2: How does clebopride's affinity for adrenergic receptors compare to its primary target?
-
A2: Clebopride is a potent dopamine D2 receptor antagonist with a high affinity (Ki of 3.5 nM)[1]. Its affinity for the α2-adrenergic receptor is approximately 220 times lower, suggesting that at therapeutic concentrations, the primary effect of clebopride is mediated through D2 receptor blockade.
-
-
Q3: What are the potential physiological implications of clebopride's interaction with α2-adrenergic receptors?
-
A3: The α2-adrenergic receptors are involved in regulating neurotransmitter release, blood pressure, and sedation. Blockade of these receptors by clebopride, especially at higher concentrations, could potentially lead to side effects related to these functions. However, given the lower affinity, these effects are less likely to occur at standard therapeutic doses.
-
Troubleshooting Guide for Competitive Radioligand Binding Assays
-
Q1: I am observing high non-specific binding in my assay. What could be the cause and how can I fix it?
-
A1:
-
Possible Cause: The radioligand may be binding to non-receptor components like lipids, proteins, or the filter itself. Hydrophobic radioligands are more prone to high non-specific binding[4].
-
Troubleshooting Steps:
-
Reduce the concentration of the radioligand. A good starting point is a concentration at or below the Kd value[4].
-
Decrease the amount of membrane protein used in the assay. A typical range is 100-500 µg per assay point[4].
-
Optimize the washing steps by increasing the volume and/or number of washes with ice-cold wash buffer[4].
-
Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to surfaces[4].
-
-
-
-
Q2: The specific binding signal is very low. What should I do?
-
A2:
-
Possible Cause: The concentration or specific activity of the radioligand may be too low, or the receptor density in the membrane preparation may be insufficient.
-
Troubleshooting Steps:
-
Ensure the radioligand has not degraded. Use a fresh batch if necessary.
-
Increase the amount of membrane protein in the assay.
-
Confirm the expression of the target receptor in your membrane preparation.
-
Optimize the incubation time to ensure the binding has reached equilibrium[4].
-
-
-
-
Q3: My competition curve is not a classic sigmoidal shape (e.g., it is biphasic or bell-shaped). What does this indicate?
-
A3:
-
Possible Cause: This can be due to several factors, including the presence of multiple binding sites with different affinities, allosteric interactions, or issues with the assay conditions. In the context of G protein-coupled receptors (GPCRs), such as adrenergic receptors, bell-shaped curves in competitive binding experiments can sometimes be evidence of receptor homodimerization[5].
-
Troubleshooting Steps:
-
Carefully re-evaluate your data analysis model. A two-site binding model might be more appropriate.
-
Vary the concentration of the radioligand to see if the shape of the curve changes, which can be indicative of complex binding kinetics[5].
-
Ensure that the incubation time is sufficient to reach equilibrium for all competitor concentrations.
-
-
-
-
Q4: The IC50 value for clebopride seems to vary between experiments. How can I improve reproducibility?
-
A4:
-
Possible Cause: Inconsistent experimental conditions are a common cause of variability.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting of all reagents, especially the radioligand and the competitor.
-
Maintain a constant temperature and incubation time across all experiments.
-
Use the same batch of membrane preparation and reagents for a set of comparative experiments.
-
Ensure that the protein concentration in the membrane preparation is accurately and consistently determined.
-
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways of adrenergic receptors and the general workflow of a competitive binding assay.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Caption: Comparative Adrenergic Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clebopride Malate Experimental Troubleshooting
Welcome to the technical support center for Clebopride malate (B86768). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clebopride malate?
This compound is a dopamine (B1211576) D2 receptor antagonist.[1][2] It also exhibits partial agonist activity at serotonin (B10506) 5-HT4 receptors.[1] This dual action is responsible for its prokinetic and antiemetic effects.[1]
Q2: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
Besides its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), Clebopride has been noted to bind to α2 adrenergic receptors, though with much lower affinity (Ki: 780 nM) compared to D2 receptors (Ki: 3.5 nM).[3] At higher concentrations, this could potentially lead to off-target effects in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Results in In Vitro Assays
Q: My results with this compound are variable between experiments. What could be the cause?
A: Experimental variability with this compound can arise from several factors:
-
Solution Preparation and Stability: this compound can be challenging to dissolve and may precipitate out of solution, especially in aqueous media. Ensure your stock solutions are fully dissolved and consider the stability in your specific cell culture media. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Dual Receptor Activity: this compound is not only a D2 antagonist but also a partial 5-HT4 agonist.[1] If your cells endogenously express 5-HT4 receptors, this could lead to confounding effects. Consider using a specific 5-HT4 antagonist as a control to isolate the D2 receptor-mediated effects.
-
Cell Health and Passage Number: As with any cell-based assay, the health, confluency, and passage number of your cells can significantly impact results. Standardize your cell culture and plating procedures to minimize variability.
Issue 2: Difficulty with Compound Solubility and Vehicle Effects
Q: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A: this compound has limited aqueous solubility. For in vitro assays, DMSO is a common solvent for preparing stock solutions. For in vivo studies, co-solvents are typically required. Refer to the tables below for solubility data and recommended vehicle formulations.
Q: Could the solvent be affecting my experimental results?
A: Yes, high concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control in your experiments to account for any solvent-induced effects. It is recommended to keep the final DMSO concentration in your assay well below 1%.
Issue 3: Unexpected Phenotypes in In Vivo Studies
Q: I am observing unexpected behavioral or physiological effects in my animal studies. What should I consider?
A: Unexpected in vivo effects can be due to several factors:
-
Pharmacokinetics: Clebopride is subject to extensive first-pass metabolism in rats, which can affect its bioavailability.[4] The pharmacokinetics can also be dose-dependent.
-
Off-Target Effects: As mentioned, Clebopride can interact with other receptors, which might contribute to the observed phenotype.
-
Extrapyramidal Symptoms: As a dopamine D2 antagonist, Clebopride can induce extrapyramidal side effects, which have been observed in clinical studies.[5] These could manifest as motor abnormalities in animal models.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 34 mg/mL | Sonication may be required.[2] |
| Water | Sparingly soluble | - |
| Methanol | Sparingly soluble | - |
| Anhydrous Ethanol | Slightly soluble | - |
| Methylene Chloride | Practically insoluble | - |
Table 2: Recommended In Vivo Formulations
| Formulation | Composition | Achievable Concentration |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor-Mediated cAMP Assay
This protocol is designed to measure the antagonistic effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.
-
Cell Culture: Plate cells expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Protocol 2: Intracellular Calcium Flux Assay
This protocol can be used to assess the effect of this compound on D2 receptor signaling, particularly if the receptor is engineered to couple to Gαq or if downstream calcium mobilization is relevant.
-
Cell Culture: Plate cells expressing the dopamine D2 receptor in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute to working concentrations.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a flow cytometer to measure baseline fluorescence.
-
Add the D2 receptor agonist to stimulate calcium flux and record the fluorescence signal over time.
-
In separate wells, pre-incubate with this compound before adding the agonist to measure the inhibitory effect.
-
-
Data Analysis: Quantify the change in fluorescence intensity to determine the effect of this compound on agonist-induced calcium mobilization.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Observation of this compound Effect on Funchional Gastrointestinal Disease by Use of Gastric Emptying Time. [e-jyms.org]
- 5. A phase I trial of a new antiemetic drug--clebopride malate--in cisplatin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Clebopride Malate in Physiological Buffer
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of clebopride (B1669163) malate (B86768) in physiological buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for clebopride malate in physiological buffers?
A1: this compound, a substituted benzamide (B126), is susceptible to degradation in aqueous solutions, particularly under non-neutral pH conditions. The primary degradation pathways are anticipated to be hydrolysis of the amide bond and N-debenzylation, which are known metabolic routes.[1] Based on studies of structurally similar benzamide compounds like metoclopramide (B1676508) and itopride, this compound is likely to be unstable in acidic and alkaline conditions and may also be sensitive to oxidative stress.
Q2: Which functional groups in the clebopride molecule are most susceptible to degradation?
A2: The two main functional groups of concern are the amide linkage and the benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen. The amide bond can undergo hydrolysis, especially when catalyzed by acid or base, leading to the cleavage of the molecule. The N-benzyl group can be removed through oxidative N-debenzylation.
Q3: What is the expected stability of this compound at neutral pH?
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
A4: To ensure the stability of your stock solutions, it is recommended to:
-
Use a dry, aprotic solvent: Prepare initial high-concentration stock solutions in a solvent like DMSO.
-
Store at low temperatures: Store stock solutions at -20°C or -80°C.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Protect from light: As a general precaution for pharmaceutical compounds, protect solutions from light, especially if photostability has not been established.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in an experimental assay.
-
Possible Cause: pH of the physiological buffer is too acidic or alkaline.
-
Troubleshooting Steps:
-
Verify the pH of your buffer. Ensure it is within the desired range (ideally close to neutral for initial studies).
-
If the experimental conditions require acidic or basic pH, be aware of potential degradation and consider this when interpreting results.
-
Minimize the time the compound spends in the buffer before analysis.
-
Run a time-course experiment to quantify the rate of degradation under your specific conditions.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound solution.
-
Possible Cause: Degradation of this compound into one or more new products.
-
Troubleshooting Steps:
-
Review the potential degradation pathways (amide hydrolysis and N-debenzylation) to hypothesize the identity of the new peaks.
-
If using a stability-indicating HPLC method, the new peaks should be well-resolved from the parent compound.
-
Consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.
-
If the identity of the degradation products is critical, techniques like LC-MS can be used for characterization.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent preparation of solutions or variable storage conditions.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pH adjustment of the physiological buffer for all replicates.
-
Use freshly prepared solutions of this compound for each experiment, or if using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Control the temperature of your experiments, as degradation rates are temperature-dependent.
-
Quantitative Data Summary
While specific quantitative stability data for this compound in physiological buffers is limited in publicly available literature, the following table provides a hypothetical representation based on typical stability profiles of similar benzamide drugs under forced degradation conditions. This data should be used as a general guide and is not a substitute for experimental determination.
| Stress Condition | Temperature (°C) | Time (hours) | Hypothetical % Degradation of this compound |
| 0.1 M HCl | 60 | 24 | 15 - 25% |
| 0.1 M NaOH | 60 | 24 | 20 - 30% |
| 3% H₂O₂ | 25 | 24 | 10 - 20% |
| Phosphate Buffer (pH 7.4) | 37 | 24 | < 5% |
| Thermal (Solid State) | 80 | 24 | < 2% |
| Photolytic (UV/Vis) | 25 | 24 | 5 - 15% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound powder to 80°C in a calibrated oven for 24 hours.
-
Separately, incubate a solution of this compound in a chosen buffer at 60°C.
-
At specified time points, prepare solutions from the solid or dilute the incubated solution with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (providing both UV and visible light) for a specified duration.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
This protocol describes a hypothetical stability-indicating RP-HPLC method for the analysis of this compound and its potential degradation products. Method development and validation are required for specific applications.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 263 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Stability and Storage of Clebopride Malate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Clebopride malate (B86768) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Clebopride malate?
A1: Based on in vitro metabolism studies, the primary degradation pathways for this compound are anticipated to be amide hydrolysis and N-debenzylation.[1] These reactions can be triggered by exposure to non-optimal pH, temperature, and humidity conditions during storage.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound powder should be stored at -20°C for long-term stability (up to 3 years). When in a solvent, it is recommended to store aliquots at -80°C for up to one year. For shorter periods, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is also suggested. Room temperature storage should be avoided to prevent accelerated degradation.
Q3: How can I detect and quantify this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous detection and quantification of this compound and its degradation products. A well-developed method will be able to separate the parent drug from all potential impurities and degradants.
Troubleshooting Guide
Issue: Unexpected Degradation of this compound in a Formulation
Possible Cause 1: Inappropriate Storage Conditions
-
Troubleshooting:
-
Verify the storage temperature and humidity levels.
-
Ensure the product is protected from light.
-
Confirm that the storage container is properly sealed to prevent moisture ingress.
-
Possible Cause 2: Excipient Incompatibility
-
Troubleshooting:
-
Review the formulation for excipients that may promote hydrolysis or oxidation.
-
Conduct compatibility studies with individual excipients and this compound.
-
Issue: Inconsistent Results in Stability Studies
Possible Cause 1: Non-validated Analytical Method
-
Troubleshooting:
-
Ensure the HPLC method used is fully validated according to ICH guidelines (Q2(R1)) and is proven to be stability-indicating.
-
Verify that the method can adequately separate all known degradation products from the parent peak.
-
Possible Cause 2: Improper Sample Handling
-
Troubleshooting:
-
Review sample preparation procedures to ensure consistency.
-
Ensure that samples are analyzed promptly after preparation to avoid further degradation.
-
Data on Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the typical conditions used in such studies. Note: The percentage degradation values are representative and may vary depending on the specific experimental conditions.
| Stress Condition | Reagent/Parameters | Duration | Expected Degradation Products | Representative % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Amide Hydrolysis Product | 15-25% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Amide Hydrolysis Product | 20-30% |
| Oxidative | 3% H₂O₂ | 24 hours at RT | N-oxide derivatives | 10-20% |
| Thermal | Dry heat at 80°C | 48 hours | Minimal degradation | < 5% |
| Photolytic | UV light (254 nm) and visible light | 24 hours | Photodegradation products | 5-15% |
Experimental Protocols
Protocol for a Stability-Indicating RP-HPLC Method
This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a pH-adjusted phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Degradation
References
Technical Support Center: Minimizing Clebopride Malate-Induced Extrapyramidal Side Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing extrapyramidal side effects (EPS) induced by Clebopride malate (B86768) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Clebopride malate-induced extrapyramidal side effects?
A1: this compound is a potent dopamine (B1211576) D2 receptor antagonist.[1] Its therapeutic effects as a prokinetic and antiemetic agent stem from this antagonism in the gastrointestinal tract and the chemoreceptor trigger zone. However, this D2 receptor blockade also occurs in the nigrostriatal pathway of the brain, a key component of the extrapyramidal system that regulates motor control. This disruption of dopaminergic signaling leads to an imbalance with the cholinergic system, resulting in various movement-related side effects known as extrapyramidal symptoms (EPS).[1][2]
Q2: What are the common extrapyramidal side effects observed with this compound in animal models?
A2: In animal models, particularly rodents, this compound can induce several dose-dependent extrapyramidal side effects. These include:
-
Acute Dystonic Reactions: Characterized by sustained muscle contractions, leading to abnormal postures. In humans, this can manifest as cervical dystonia (involuntary neck muscle contractions).[1][3]
-
Parkinsonism-like Symptoms: These include catalepsy (a state of immobility and failure to correct an imposed posture), tremors, and rigidity.[1] Catalepsy is a commonly measured surrogate for parkinsonian side effects in rats.[4]
-
Tardive Dyskinesia-like Symptoms: After chronic administration, animals may develop vacuous chewing movements (VCMs), which are considered an animal model of tardive dyskinesia.[5][6]
Q3: How can I minimize this compound-induced EPS in my in vivo experiments?
A3: There are several strategies to mitigate EPS in a research setting:
-
Dose Optimization: The most straightforward approach is to use the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal motor side effects. A careful dose-response study is recommended.
-
Co-administration of Anticholinergic Agents: Drugs like benztropine (B127874), which block muscarinic acetylcholine (B1216132) receptors, can help restore the dopamine-acetylcholine balance in the striatum and alleviate dystonic and parkinsonian symptoms.[7][8]
-
Co-administration of Benzodiazepines: Agents such as diazepam can be used to manage acute dystonic reactions, although their sedative effects should be considered in the experimental design.
Q4: Are there specific animal models recommended for studying this compound-induced EPS?
A4: Yes, rodent models are well-established for this purpose:
-
Rat Catalepsy Model: This is a widely used model to assess the potential for a drug to induce parkinsonian-like side effects. The "bar test" is a common method for quantifying catalepsy.[9][10]
-
Mouse/Rat Vacuous Chewing Movement (VCM) Model: This model is used to evaluate the liability of a drug to cause tardive dyskinesia after chronic administration.[5][11]
Troubleshooting Guides
Issue 1: High incidence of acute dystonia or catalepsy at the intended therapeutic dose of this compound.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations for the this compound dosage. Ensure that the correct concentration and volume are being administered.
-
Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the minimal effective dose for your primary outcome and the threshold for significant EPS.
-
Implement Co-therapy: Consider co-administering an anticholinergic agent like benztropine. Start with a low dose of benztropine and titrate as needed to reduce EPS without interfering with your primary experimental endpoints.
-
Consider a different D2 Antagonist: If the therapeutic window for this compound is too narrow for your experimental needs, consider using a different D2 antagonist with a known lower propensity for EPS as a comparator.
-
Issue 2: Difficulty in reliably measuring vacuous chewing movements (VCMs) in mice.
-
Troubleshooting Steps:
-
Acclimatization: Ensure that the animals are properly acclimatized to the observation chambers to minimize stress-induced movements that could be mistaken for VCMs.
-
Observer Training: VCM scoring should be performed by a trained observer who is blinded to the treatment groups to ensure consistency and avoid bias.
-
Video Recording: Record the observation sessions to allow for offline scoring and verification by multiple observers.
-
Clear Definition of VCMs: Establish a clear and consistent definition of what constitutes a VCM (e.g., purposeless chewing motions in the vertical plane, not associated with grooming or ingestion of food/bedding).
-
Issue 3: Sedation from co-administered diazepam is confounding the behavioral results.
-
Troubleshooting Steps:
-
Dose Reduction: Use the lowest effective dose of diazepam that can mitigate the acute dystonic reactions.
-
Timing of Administration: Adjust the timing of diazepam administration relative to the behavioral testing to minimize the impact of peak sedative effects.
-
Alternative Anxiolytics/Anticonvulsants: Explore other classes of drugs with muscle-relaxant properties but potentially different sedative profiles.
-
Control Groups: Ensure you have appropriate control groups, including a group receiving only diazepam, to isolate its effects on your behavioral assays.
-
Data Presentation
Note: Specific in vivo dose-response data for this compound-induced EPS and its mitigation is limited in publicly available literature. The following tables are constructed based on data from studies using haloperidol (B65202), a well-characterized D2 antagonist, to provide a reference for experimental design. Researchers should establish their own dose-response curves for this compound.
Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Haloperidol Dose (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) | Reference |
| Vehicle | < 10 | [12] |
| 0.1 | ~50 | [10] |
| 0.25 | ~120 | [10] |
| 0.5 | > 180 | [10] |
| 1.0 | > 240 | [12] |
| 2.0 | > 300 | [12] |
Table 2: Effect of Benztropine on Haloperidol-Induced Catalepsy in Rats
| Treatment (mg/kg, i.p.) | % Reduction in Catalepsy | Reference |
| Haloperidol (2.5) + Vehicle | 0% | [13] |
| Haloperidol (2.5) + Benztropine (10) | Significant attenuation | [13] |
Table 3: Dose-Response of Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats (Chronic Administration)
| Haloperidol Decanoate Dose (mg/kg/day) | Mean VCMs per 2 min | Reference |
| 0 (Vehicle) | < 2 | [14] |
| 0.08 | ~3 | [14] |
| 0.17 | ~5 | [14] |
| 0.33 | ~10 | [14] |
| 1.0 | ~15 | [14] |
Table 4: Effect of Diazepam on Isoniazid-Induced VCMs in Rats
| Treatment (mg/kg, i.p.) | % Reversal of VCMs | Reference |
| Isoniazid + Vehicle | 0% | [15] |
| Isoniazid + Diazepam (1) | Dose-dependent reversal | [15] |
| Isoniazid + Diazepam (4) | Dose-dependent reversal | [15] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Catalepsy in Rats (Bar Test)
-
Objective: To quantify the cataleptic effects of this compound.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Catalepsy bar (a horizontal bar, approximately 1 cm in diameter, elevated 9 cm from the base)
-
Stopwatch
-
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle to the rats.[4]
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Return the rat to its home cage after each measurement.
-
-
Data Analysis: Compare the mean descent latency between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of this compound-Induced Vacuous Chewing Movements (VCMs) in Mice
-
Objective: To quantify the development of tardive dyskinesia-like symptoms following chronic this compound administration.
-
Materials:
-
Male Swiss or C57BL/6 mice
-
This compound solution
-
Vehicle control
-
Transparent observation chambers
-
Video recording equipment
-
-
Procedure:
-
Administer this compound or vehicle daily for a prolonged period (e.g., 21 days).
-
On testing days, acclimatize the mice to the observation chambers for at least 10 minutes.
-
After acclimatization, record the behavior of each mouse for a set period (e.g., 5 minutes).
-
A trained observer, blind to the treatment groups, should score the number of VCMs. VCMs are defined as purposeless chewing movements in the vertical plane, distinct from normal grooming or exploratory sniffing.
-
Scoring can be done live or from the video recordings.
-
-
Data Analysis: Compare the mean number of VCMs between the chronic this compound-treated group and the vehicle control group at different time points during the treatment period.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced EPS.
Caption: Experimental workflow for assessing mitigation of EPS.
References
- 1. Acute dystonic reaction induced by a single dose of clebopride: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Cervical Dystonia Induced by Clebopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonists inhibit catalepsy induced by either dopamine D1 or D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic-induced vacuous chewing movements in rodents: incidence and effects of long-term increases in haloperidol dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 13. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The relationship between dopamine D2 receptor occupancy and the vacuous chewing movement syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential role of dopamine D1 and D2 receptors in isoniazid-induced vacuous chewing movements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clebopride Malate and Metoclopramide: Dopamine Receptor Selectivity
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the dopamine (B1211576) receptor selectivity of clebopride (B1669163) malate (B86768) and metoclopramide (B1676508). This report provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies.
In the landscape of gastrointestinal prokinetic agents, both clebopride malate and metoclopramide are established dopamine receptor antagonists. Their therapeutic efficacy is primarily attributed to their interaction with D2-like dopamine receptors. However, a nuanced understanding of their selectivity across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is crucial for targeted drug development and minimizing off-target effects. This guide presents a detailed comparison of the dopamine receptor selectivity profiles of clebopride and metoclopramide, based on available experimental data.
Dopamine Receptor Binding Affinity Profile
The following table summarizes the reported binding affinities (Ki) of clebopride and metoclopramide for the dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Metoclopramide (Ki, nM) |
| D1 | Poor affinity[1] | - |
| D2 | ~2[1], 3.5[2] | 64[3] |
| D3 | Intermediate affinity[1] | - |
| D4 | High affinity[1] | - |
| D5 | - | - |
Data for D1, D3, and D4 for metoclopramide, and D5 for both drugs were not available in the reviewed literature.
Based on the available data, clebopride demonstrates a significantly higher affinity for the D2 receptor compared to metoclopramide. Furthermore, clebopride exhibits high affinity for the D4 receptor and intermediate affinity for the D3 receptor, suggesting a broader interaction with D2-like receptors. In contrast, metoclopramide is characterized as a selective D2 receptor antagonist[4][5][6].
Experimental Protocols
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. Below is a detailed methodology for a standard assay used to characterize the interaction of compounds with dopamine receptors.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., clebopride, metoclopramide) for a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2, D3, and D4 receptors; [³H]-SCH23390 for D1 and D5 receptors).
-
Test Compound: this compound or metoclopramide.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor (e.g., Haloperidol).
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target dopamine receptor subtype on ice. Homogenize the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Varying concentrations of the test compound (clebopride or metoclopramide) to generate a competition curve.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-labeled control ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of Clebopride Malate and Cisapride for 5-HT4 Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clebopride (B1669163) malate (B86768) and cisapride (B12094), focusing on their binding characteristics to the serotonin (B10506) 5-HT4 receptor. This analysis is based on available experimental data to inform research and development decisions.
Quantitative Binding Data
Direct comparative Ki or IC50 values for clebopride malate at the 5-HT4 receptor are not specified in the reviewed literature. Cisapride, conversely, has been characterized as a potent 5-HT4 receptor agonist.[1][2]
| Compound | Receptor | Parameter | Value (nM) | Comments |
| Cisapride | 5-HT4 | EC50 | 140 | [3][4] |
| hERG | IC50 | 9.4 | [3][4] | |
| This compound | 5-HT4 | - | Not Reported | Acts as a partial agonist.[5][6][7] |
| D2 Dopamine (B1211576) | Ki | 3.5 | Also a potent D2 antagonist. |
Note: The lack of directly comparable binding data for clebopride at the 5-HT4 receptor is a significant data gap. The provided EC50 for cisapride indicates its potency in functional assays, which is a downstream measure of receptor activation, not a direct measure of binding affinity (Ki). The high affinity of cisapride for the hERG channel is a critical factor in its safety profile.
Mechanism of Action and Receptor Interaction
This compound is a substituted benzamide (B126) that functions as a partial agonist at serotonin 5-HT4 receptors.[5][7] In addition to its effects on the 5-HT4 receptor, clebopride is also a potent dopamine D2 receptor antagonist, which contributes to its antiemetic and prokinetic properties.[5][6] Ligand binding studies have confirmed the interaction of clebopride with 5-HT4 receptors, though quantitative affinity data remains elusive in the public domain.[8][9]
Cisapride is a gastroprokinetic agent that acts as a potent serotonin 5-HT4 receptor agonist.[10][11] Its prokinetic effects are primarily attributed to the stimulation of 5-HT4 receptors in the enteric nervous system, which enhances the release of acetylcholine (B1216132) and subsequently increases gastrointestinal motility.[11] One study noted that cisapride is more potent in competing for 5-HT4 receptor binding sites than other compounds like metoclopramide.[10]
Experimental Protocols
As specific binding assay protocols for clebopride are not detailed in the available literature, a general and representative radioligand binding assay protocol for the 5-HT4 receptor is described below. This protocol is based on methods commonly used in the field, often employing the radiolabeled antagonist [3H]-GR113808.[2][10]
Objective: To determine the binding affinity of test compounds (e.g., this compound, cisapride) to the 5-HT4 receptor.
Materials:
-
Radioligand: [3H]-GR113808
-
Membrane Preparation: Homogenates from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig striatum).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and cisapride at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., unlabeled GR113808).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, [3H]-GR113808, and either the assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Activation of the 5-HT4 receptor by an agonist like cisapride or a partial agonist like clebopride initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as increased acetylcholine release in enteric neurons.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Both this compound and cisapride interact with the 5-HT4 receptor to exert their prokinetic effects. Cisapride is a well-characterized potent agonist at this receptor. Clebopride is described as a partial agonist, but a notable gap exists in the literature regarding its specific binding affinity (Ki or IC50) for the 5-HT4 receptor. This lack of quantitative data for clebopride prevents a direct and robust comparison of the two compounds based on their receptor binding profiles. For a comprehensive understanding, future research should aim to directly compare the binding affinities of these two compounds in a single, standardized radioligand binding assay. Such data would be invaluable for researchers and drug developers in the field of gastrointestinal motility disorders.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 5-HT4-receptor agonists, cisapride, mosapride citrate, and zacopride, on cardiac action potentials in guinea pig isolated papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Clebopride Malate: A Comparative Analysis of Efficacy in Gastric Emptying
For researchers and drug development professionals navigating the landscape of prokinetic agents, understanding the comparative efficacy of available therapies is paramount. This guide provides an objective analysis of Clebopride (B1669163) Malate, focusing on its performance in gastric emptying studies against other commonly used alternatives such as Metoclopramide (B1676508) and Domperidone (B1670879). The information is supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
Clebopride is a dopamine (B1211576) D2 receptor antagonist that exhibits prokinetic and antiemetic effects. Its primary mechanism involves blocking inhibitory dopamine receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and promotes gastric motility.[1][2] A recent systematic review and network meta-analysis of 29 randomized controlled trials involving 3,772 patients ranked clebopride first for efficacy in improving global symptoms of gastroparesis, surpassing other agents including domperidone.[3][4] However, direct head-to-head clinical trial data quantifying gastric emptying times (e.g., T1/2) for clebopride against other prokinetics remains limited in publicly accessible literature. This guide synthesizes the available preclinical and clinical evidence to offer a comprehensive comparison.
Data Presentation: Comparative Efficacy
Preclinical Comparative Data: Receptor Antagonism and Prokinetic Effects
An in-vitro study using isolated guinea pig gastroduodenal preparations provides insight into the relative potency of clebopride, domperidone, and metoclopramide.
| Parameter | Clebopride | Domperidone | Metoclopramide | Trimebutine (B1183) |
| Dopamine Antagonism (IC50) | 10⁻⁵ M | 10⁻⁶ M | 2 x 10⁻⁵ M | N/A |
| Enhanced Gastric Contraction Amplitude | No significant enhancement | Yes | Yes | Reduced activity |
| Enhanced Antroduodenal Coordination (EC50) | Moderate (at 1.2 x 10⁻⁶ M only) | 3 x 10⁻⁷ M | 2 x 10⁻⁵ M | Reduced coordination |
| Data sourced from an in-vitro study on guinea pig gastroduodenal preparations.[2][5][6][7] |
Note: Lower IC50 and EC50 values indicate higher potency. This preclinical data suggests domperidone is a more potent dopamine antagonist and prokinetic agent than clebopride and metoclopramide in this model.
Clinical Efficacy Data: Symptom Improvement in Gastroparesis
A 2022 network meta-analysis provides the most robust clinical comparison based on symptom improvement.
| Drug | Relative Risk (RR) vs. Placebo (95% CI) | P-score (Ranking) |
| Clebopride | 0.30 (0.16 to 0.57) | 0.99 (1st) |
| Domperidone | 0.69 (0.48 to 0.98) | 0.76 (2nd) |
| Metoclopramide (Oral) | 0.46 (0.21 to 1.00) for nausea | 0.95 (1st for nausea) |
| Data from a systematic review and network meta-analysis on global symptom improvement in gastroparesis.[3][4] |
Note: A lower Relative Risk (RR) indicates a greater reduction in symptoms compared to placebo. The P-score represents the certainty of the ranking.
Signaling Pathway and Mechanism of Action
Clebopride and other benzamide (B126) derivatives like metoclopramide and domperidone primarily act by antagonizing dopamine D2 receptors on enteric neurons. This action inhibits dopamine's natural suppression of acetylcholine (ACh) release, thereby increasing ACh availability at the neuromuscular junction and enhancing gastrointestinal smooth muscle contraction and coordination.[1][8]
References
- 1. Gastric emptying and related symptoms in patients treated with buspirone, amitriptyline or clebopride: a "real world" study by 13C-octanoic Acid Breath Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 4. Clebopride and domperidone efficacious options for alleviating gastroparesis symptoms [medicaldialogues.in]
- 5. A comparative study on the effects of domperidone, metoclopramide, clebopride and trimebutine on the gastro-duodenal preparation of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A comparative study on the effects of domperidone, metoclopramide, clebopride and trimebutine on the gastro-duodenal preparation of the guinea pig. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Domperidone vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
Clebopride Malate: A Comparative Guide to Cross-Reactivity with Other Benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clebopride (B1669163) malate's cross-reactivity profile with other structurally related benzamide (B126) drugs. By examining its binding affinities for various receptors and comparing them to those of other benzamides, this document aims to provide researchers with the necessary data and methodologies to understand its potential for off-target effects and to inform the development of more selective therapeutic agents.
Introduction to Clebopride Malate (B86768) and Benzamide Cross-Reactivity
Clebopride malate is a substituted benzamide with prokinetic and antiemetic properties.[1][2][3][4][5] Like other benzamides, its therapeutic effects are primarily mediated through the modulation of dopamine (B1211576) and serotonin (B10506) receptors.[6][7] The shared benzamide scaffold among this class of drugs raises the potential for cross-reactivity, where a drug binds to unintended receptors, potentially leading to adverse effects.[8][9][10] Understanding the cross-reactivity profile of clebopride is crucial for predicting its clinical efficacy and side-effect profile. A study comparing clebopride and metoclopramide (B1676508) suggested that clebopride may cause more extrapyramidal reactions, which are associated with dopamine receptor antagonism.[11][12][13]
Mechanism of Action and Signaling Pathway
Clebopride's primary mechanism of action involves the antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors.[6][7] Blockade of D2 receptors in the chemoreceptor trigger zone of the brainstem contributes to its antiemetic effects, while its action on both D2 and 5-HT4 receptors in the gastrointestinal tract enhances motility.[6][14]
Comparative Receptor Binding Affinity
The cross-reactivity of clebopride with other benzamides can be quantitatively assessed by comparing their binding affinities (Ki values) for various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for clebopride and other commonly used benzamides at key receptors.
Disclaimer: The following data has been compiled from various sources and may not have been generated under identical experimental conditions. Direct comparison should be made with caution.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | 5-HT4 (Ki, nM) | 5-HT3 (Ki, nM) |
| This compound | 3.5 [8] | - | Agonist activity reported[6][7] | - |
| Metoclopramide | 28.8[7], 64-113[11] | - | Agonist activity reported[7][15] | - |
| Amisulpride (B195569) | 2.8[6], 3.0[2] | 3.2[6], 3.5[2] | - | - |
| Sulpiride | 29[16] | 25 (levosulpiride)[17] | - | - |
Experimental Protocols for Assessing Cross-Reactivity
The determination of binding affinities and, consequently, the cross-reactivity profile of a compound is typically achieved through radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound for a specific receptor.
-
Receptor Preparation:
-
Assay Incubation:
-
The receptor preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration near its Kd value.[11][18]
-
Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
A control group with a saturating concentration of a known high-affinity ligand is used to determine non-specific binding.[20]
-
The incubation is carried out at a specific temperature (e.g., 30°C) and for a duration sufficient to reach equilibrium.[18][19]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Conclusion
The available data indicates that this compound is a potent dopamine D2 receptor antagonist with a high affinity, comparable to that of amisulpride and higher than that of metoclopramide and sulpiride. Its activity at 5-HT4 receptors further contributes to its therapeutic profile. The potential for cross-reactivity with other benzamides is evident due to their shared pharmacological targets. A thorough understanding of these cross-reactivity profiles, obtained through standardized and rigorous experimental protocols, is essential for the rational design of future benzamide derivatives with improved selectivity and fewer off-target effects. This comparative guide serves as a valuable resource for researchers in the field of pharmacology and drug development.
References
- 1. seragpsych.com [seragpsych.com]
- 2. Amisulpride - Wikipedia [en.wikipedia.org]
- 3. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoclopramide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. [Extrapyramidal toxicity caused by metoclopramide and clebopride: study of voluntary notifications of adverse effects to the Spanish Drug Surveillance System]. | Semantic Scholar [semanticscholar.org]
- 13. [Extrapyramidal toxicity caused by metoclopramide and clebopride: study of voluntary notifications of adverse effects to the Spanish Drug Surveillance System] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metoclopramide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Page loading... [wap.guidechem.com]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. scielo.br [scielo.br]
A Comparative Guide to the Pharmacological Activity of Clebopride Malate Enantiomers: An Uncharted Territory in Drug Development
For researchers, scientists, and drug development professionals, understanding the stereospecific pharmacological profiles of chiral drugs is paramount for optimizing therapeutic efficacy and minimizing adverse effects. This guide delves into the pharmacological activity of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic and antiemetic properties. However, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap: there is a notable absence of studies directly comparing the pharmacological activities of the individual enantiomers of clebopride malate.
While research on chiral analogues of clebopride suggests that stereochemistry plays a crucial role in its interaction with dopamine (B1211576) receptors, specific data on the (R)- and (S)-enantiomers of clebopride remains elusive. This guide, therefore, summarizes the known pharmacology of racemic this compound and underscores the critical need for further investigation into its stereoisomers to unlock their full therapeutic potential.
Racemic this compound: A Dual-Action Gastrointestinal Agent
Racemic this compound is recognized for its dual mechanism of action, primarily as a dopamine D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1] This combination of activities underpins its clinical utility in managing functional gastrointestinal disorders.
Dopamine D2 Receptor Antagonism
Clebopride exhibits a high affinity for dopamine D2 receptors.[2] By blocking these receptors in the gastrointestinal tract, it counteracts the inhibitory effect of dopamine on motility, thereby promoting gastric emptying and intestinal transit.[1] Its D2 antagonistic action in the chemoreceptor trigger zone of the brain also contributes to its antiemetic effects.[1]
Serotonin 5-HT4 Receptor Agonism
Clebopride also acts as an agonist at serotonin 5-HT4 receptors.[3][4] Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and further promotes gastrointestinal motility.[1] Studies on human atrial preparations suggest that clebopride can act as both an agonist and an antagonist at 5-HT4 receptors, indicating a complex interaction.[3]
Quantitative Pharmacological Data of Racemic this compound
The following table summarizes the available quantitative data for racemic this compound from preclinical studies. The absence of data for individual enantiomers is a critical point to note.
| Target Receptor | Parameter | Value | Species/Tissue | Reference |
| Dopamine D2 Receptor | Ki | ~3.5 nM | Not Specified | Not Specified |
| hERG Potassium Channel | IC50 | 0.62 ± 0.30 µM | hERG-stably transfected CHO cells | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Radioligand Receptor Binding Assay (General Protocol)
This protocol is a generalized representation based on typical binding assays for dopamine receptor antagonists.
-
Membrane Preparation: Tissues (e.g., brain striatum) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (racemic clebopride).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
hERG Potassium Channel Patch-Clamp Assay
This method is used to assess the potential for cardiac side effects.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel gene are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. A voltage protocol is applied to elicit hERG channel currents.
-
Drug Application: Clebopride is applied to the cells at various concentrations.
-
Data Acquisition and Analysis: The effect of clebopride on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is calculated.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of racemic clebopride and a typical experimental workflow for receptor binding assays.
Caption: Signaling pathways of racemic clebopride at D2 and 5-HT4 receptors.
Caption: Workflow for a typical radioligand receptor binding assay.
Conclusion and Future Directions
The current understanding of clebopride's pharmacology is limited to its racemic form. A study on chiral analogues of clebopride demonstrated that dopamine receptor binding profiles are strongly dependent on stereochemistry, suggesting that the individual enantiomers of clebopride likely possess distinct pharmacological properties.[6] The lack of data on the enantiomers of clebopride represents a significant missed opportunity in optimizing its therapeutic index.
Future research should prioritize the stereoselective synthesis or chiral separation of clebopride's enantiomers, followed by a comprehensive pharmacological characterization. This should include:
-
Receptor Binding Assays: To determine the affinity of each enantiomer for dopamine D2 and serotonin 5-HT4 receptors.
-
Functional Assays: To elucidate the efficacy (agonist, antagonist, or partial agonist activity) of each enantiomer at these receptors.
-
In Vivo Studies: To compare the prokinetic and antiemetic effects of the enantiomers in animal models.
-
Pharmacokinetic Profiling: To investigate potential stereoselective absorption, distribution, metabolism, and excretion.
-
Safety Assessment: To evaluate the potential for off-target effects and adverse reactions for each enantiomer, particularly concerning hERG channel inhibition.
By elucidating the pharmacological profiles of the individual enantiomers of this compound, researchers can pave the way for the development of a more refined therapeutic agent with an improved efficacy and safety profile for the treatment of gastrointestinal disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of clebopride, antidopaminergic gastrointestinal prokinetics, on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereocontrolled dopamine receptor binding and subtype selectivity of clebopride analogues synthesized from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Prokinetic Effects of Clebopride Malate and Domperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent prokinetic agents: clebopride (B1669163) malate (B86768) and domperidone (B1670879). Both medications are utilized in the management of gastrointestinal motility disorders; however, their distinct pharmacological profiles warrant a detailed analysis to inform research and clinical development. This document summarizes their mechanisms of action, receptor binding affinities, clinical efficacy based on experimental data, and detailed experimental protocols.
Mechanism of Action
Clebopride and domperidone primarily exert their prokinetic effects through the antagonism of dopamine (B1211576) D2 receptors in the gastrointestinal tract. Dopamine acts as an inhibitory neurotransmitter in the gut, and by blocking its action, these drugs enhance gastrointestinal motility. A key differentiator is clebopride's additional partial agonism at serotonin (B10506) 5-HT4 receptors, which further contributes to its prokinetic activity.[1][2] Domperidone, on the other hand, is a selective peripheral antagonist of both dopamine D2 and D3 receptors.[3]
Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency and potential for off-target effects. The available data on the receptor binding affinities (Ki) of clebopride and domperidone are presented below. A lower Ki value indicates a higher binding affinity.
| Receptor | Clebopride Malate (Ki, nM) | Domperidone (Ki, nM) |
| Dopamine D2 | ~2[1] | 0.1 - 0.4[4] |
| Dopamine D3 | Intermediate Affinity[1] | - |
| Dopamine D4 | High Affinity[1] | - |
| Serotonin 5-HT4 | Binds to receptor[1][2] | - |
Clinical Efficacy
A systematic review and network meta-analysis of 29 randomized controlled trials involving 3,772 patients with gastroparesis found that clebopride and domperidone were the only two drugs more efficacious than placebo for improving global symptoms.[5][6] The results of this meta-analysis are summarized below:
| Drug | Relative Risk (RR) vs. Placebo (95% CI) | P-score |
| Clebopride | 0.30 (0.16 to 0.57) | 0.99 |
| Domperidone | 0.69 (0.48 to 0.98) | 0.76 |
A lower Relative Risk (RR) indicates greater efficacy. The P-score represents the certainty that a treatment is better than another treatment, averaged over all competing treatments.
A double-blind, randomized controlled trial comparing clebopride and domperidone for the treatment of reflux gastritis showed a statistically significant improvement in clinical symptoms for patients treated with clebopride.[7] While no significant difference was observed for other parameters, a trend favoring clebopride was noted.[7]
Preclinical Comparative Data
An in vitro study on isolated guinea pig gastro-duodenal preparations provided quantitative data on the potency of clebopride and domperidone in antagonizing dopamine-induced gastric relaxation and enhancing antroduodenal coordination.
| Parameter | This compound | Domperidone |
| Antagonism of Dopamine-Induced Gastric Relaxation (IC50) | 10⁻⁵ M | 10⁻⁶ M |
| Enhancement of Antroduodenal Coordination (EC50) | Moderately enhanced at 1.2 x 10⁻⁶ M | 2.8 x 10⁻⁷ M |
IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by clebopride and domperidone, as well as a generalized experimental workflow for assessing prokinetic drug efficacy.
Caption: Signaling pathway for Clebopride's prokinetic effect.
Caption: Signaling pathway for Domperidone's prokinetic effect.
Caption: Generalized workflow for in vivo prokinetic drug evaluation.
Experimental Protocols
In Vitro Guinea Pig Gastro-Duodenal Preparation
This protocol is based on the methodology used to compare the effects of domperidone, metoclopramide, and clebopride on an isolated, intact gastro-duodenal preparation from the guinea pig.[8]
1. Tissue Preparation:
-
Male or female guinea pigs (350-450 g) are euthanized by cervical dislocation.
-
The stomach and the proximal 10 cm of the duodenum, with intact vasculature, are immediately excised.
-
The luminal contents are removed by gentle washing with Krebs-Henseleit solution.
-
The esophagus is ligated, and the stomach is filled with 20 ml of saline.
2. Organ Bath Setup:
-
The preparation is suspended in a 200 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
The duodenum is cannulated and connected to a transit time transducer to record changes in intraluminal volume and to a saline reservoir to maintain a constant hydrostatic pressure of 6 cm H2O.
3. Measurement of Gastric Motility:
-
Gastric contractions and relaxations are recorded.
-
Dopamine is administered intra-arterially to induce gastric relaxation.
-
Test compounds (clebopride, domperidone) are added to the organ bath to assess their ability to antagonize dopamine-induced relaxation and to modulate spontaneous motor activity.
4. Data Analysis:
-
The IC50 values for the antagonism of dopamine-induced relaxation are calculated.
-
The EC50 values for the enhancement of antroduodenal coordination are determined.
Clinical Trial: Gastric Emptying Scintigraphy
The following is a generalized protocol for a double-blind, randomized, placebo-controlled trial to assess the effect of prokinetic agents on gastric emptying using scintigraphy.
1. Patient Selection:
-
Patients with symptoms of delayed gastric emptying (e.g., gastroparesis, functional dyspepsia) are recruited.
-
Inclusion and exclusion criteria are strictly defined (e.g., age, absence of mechanical obstruction, washout of medications affecting GI motility).
2. Study Design:
-
A double-blind, randomized, crossover or parallel-group design is employed.
-
Patients are randomly assigned to receive clebopride, domperidone, or placebo.
3. Test Meal:
-
A standardized radiolabeled meal is used. A common standard is a low-fat meal, such as a 99mTc-sulfur colloid-labeled egg-white meal.
4. Procedure:
-
After an overnight fast, baseline symptom scores are recorded.
-
The study drug (clebopride, domperidone, or placebo) is administered orally.
-
After a specified time (e.g., 60 minutes), the patient consumes the radiolabeled meal within a set timeframe (e.g., 10 minutes).
-
Scintigraphic images of the stomach are acquired immediately after meal ingestion and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a gamma camera.
5. Data Analysis:
-
The percentage of gastric retention at each time point is calculated from the scintigraphic images.
-
The gastric emptying half-time (T1/2) is determined.
-
Symptom scores are reassessed at the end of the study.
-
Statistical analysis is performed to compare the effects of clebopride, domperidone, and placebo on gastric emptying parameters and symptom scores.
References
- 1. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 6. Clebopride and domperidone efficacious options for alleviating gastroparesis symptoms [medicaldialogues.in]
- 7. Treatment of reflux gastritis: double blind comparison between clebopride and domperidone. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Clebopride Malate and Prucalopride on Colonic Motility
A head-to-head comparison of clebopride (B1669163) malate (B86768) and prucalopride (B966) for their effects on colonic motility is not currently available in published literature. However, by examining the existing data for each compound, researchers, scientists, and drug development professionals can gain valuable insights into their respective mechanisms of action and potential therapeutic applications in modulating gastrointestinal transit. This guide provides a comprehensive overview of the available experimental data for both drugs, with a focus on their impact on colonic function.
Mechanism of Action and Primary Indications
Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist.[1][2] Its primary mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine.[1][3] This, in turn, stimulates peristalsis, including high-amplitude propagating contractions (HAPCs) in the colon, leading to an increase in bowel motility and acceleration of colonic transit.[1][4] Prucalopride is primarily indicated for the treatment of chronic idiopathic constipation (CIC).[1]
Clebopride malate is a substituted benzamide (B126) with a dual mechanism of action. It primarily functions as a dopamine (B1211576) D2 receptor antagonist.[5] By blocking the inhibitory effects of dopamine in the gastrointestinal tract, it enhances motility.[5] Additionally, clebopride exhibits partial agonist activity at serotonin 5-HT4 receptors, which can further contribute to its prokinetic effects.[5] It is generally classified as a gastroprokinetic and antiemetic agent, commonly used for functional gastrointestinal disorders like functional dyspepsia and gastroesophageal reflux disease (GERD).[5][6]
Quantitative Data on Colonic Motility
The available clinical data on the effects of these two drugs on colonic motility is significantly different. Prucalopride has been extensively studied in the context of colonic transit, while the data for this compound in this specific area is limited, with most studies focusing on upper gastrointestinal motility.
Table 1: Summary of Quantitative Data on the Effect of Prucalopride on Colonic Transit Time (CTT)
| Drug | Dosage | Study Population | Key Finding | Citation |
| Prucalopride | 2 mg/day | Patients with chronic constipation | Reduction in CTT by 12.0 hours (95% CI: -18.9, -5.1) | [7] |
| Prucalopride | 4 mg/day | Patients with chronic constipation | Reduction in CTT by 13.9 hours (95% CI: -20.5, -7.4) | [7] |
| Prucalopride | 1 and 2 mg/day | Patients with chronic constipation | Decrease in mean total CTT by 12.0 hours (p=0.074) | [8] |
| Prucalopride | 1 mg/day | Patients with chronic constipation | Significant decrease in total gut transit time from 49 to 39 hours | [4] |
| Prucalopride | 2 mg/day | Patients with chronic constipation | Significant decrease in total gut transit time from 63 to 54 hours | [4] |
No specific quantitative data on the effect of this compound on colonic transit time was identified in the reviewed literature. Studies on clebopride primarily focus on its effects on gastric emptying time.[9]
Experimental Protocols
The assessment of colonic motility in the cited studies for prucalopride primarily involves the measurement of colonic transit time (CTT) using validated techniques.
1. Radio-opaque Marker Method:
This is a common and relatively simple method to assess total and segmental colonic transit.
-
Procedure: Patients ingest a capsule containing a specific number of radio-opaque markers (e.g., 24 markers).[10]
-
Imaging: A plain abdominal X-ray is taken at a predetermined time point, often 120 hours (5 days) after ingestion.[10][11]
-
Analysis: The number of remaining markers in the colon is counted. Normal transit is typically defined as the expulsion of more than 80% of the markers by day 5.[12] This method can also be adapted to measure segmental transit (right colon, left colon, and rectosigmoid) by taking serial X-rays and calculating the time taken for markers to pass through each segment.[12]
2. Scintigraphy:
This technique provides a more detailed and quantitative assessment of colonic transit.
-
Procedure: A radioisotope, such as ¹¹¹Indium-labeled activated charcoal particles, is delivered to the colon. This is often achieved by enclosing the radioisotope in a pH-sensitive capsule that dissolves in the terminal ileum.[10]
-
Imaging: A gamma camera is used to acquire images of the abdomen at various time points (e.g., 4, 8, 24, and 48 hours) to track the movement of the radioisotope through the colon.[13][14]
-
Analysis: The geometric center of the radioisotope distribution is calculated at each time point. The geometric center is a weighted average of the counts in different colonic regions, providing a quantitative measure of the progression of colonic contents. A higher geometric center value indicates faster transit.[15]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of prucalopride and this compound, and a typical workflow for a colonic transit study.
Conclusion
While a direct head-to-head study is lacking, the available evidence indicates that prucalopride has a well-documented, significant effect on accelerating colonic transit in patients with chronic constipation, supported by robust clinical trial data. Its selective 5-HT4 receptor agonist activity provides a targeted approach to enhancing colonic motility.
This compound, with its dual mechanism of dopamine D2 receptor antagonism and partial 5-HT4 receptor agonism, is an effective prokinetic agent, though its effects have been predominantly studied in the upper gastrointestinal tract. Further research, including direct comparative studies, would be necessary to fully elucidate the comparative efficacy of this compound and prucalopride on colonic motility and to define their respective roles in the management of colonic motility disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Prucalopride - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 4. Prucalopride: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Prucalopride improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prucalopride on colonic transit, anorectal function and bowel habits in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Observation of this compound Effect on Funchional Gastrointestinal Disease by Use of Gastric Emptying Time. [e-jyms.org]
- 10. METHODS FOR THE ASSESSMENT OF SMALL BOWEL AND COLONIC TRANSIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genieur.eu [genieur.eu]
- 12. Account Suspended [imsaonline.com]
- 13. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. More Movement with Evaluating Colonic Transit in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiemetic Effect of Clebopride Malate in a Cisplatin-Induced Emesis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisplatin (B142131), a potent chemotherapeutic agent, is associated with a high incidence of nausea and vomiting (emesis), which can be dose-limiting and significantly impact patient quality of life. The emetic response to cisplatin is biphasic, with an acute phase (occurring within 24 hours) primarily mediated by serotonin (B10506) (5-HT3) and a delayed phase (occurring after 24 hours) largely driven by substance P.
Clebopride Malate is a substituted benzamide (B126) with a dual mechanism of action, acting as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin 5-HT4 receptor agonist.[1] This profile suggests potential efficacy in mitigating chemotherapy-induced nausea and vomiting (CINV). This guide will delve into its mechanism, compare its clinical performance with other key antiemetics, and provide standardized experimental protocols for its preclinical evaluation.
Comparative Performance of Antiemetic Agents
The following tables summarize the available efficacy data for this compound, Ondansetron (B39145), and Aprepitant (B1667566) in the context of cisplatin-induced emesis. It is important to note the differing data sources (clinical for Clebopride, preclinical for Ondansetron and Aprepitant) when making comparisons.
Table 1: Efficacy of Antiemetics in Cisplatin-Induced Emesis
| Drug | Model/Study Population | Cisplatin Dose | Drug Dose/Regimen | Emetic Endpoint | Efficacy (% Reduction or Protection) | Source |
| This compound | Human Clinical Trial | 100-120 mg/m² | 1 mg/kg (total dose) | Vomiting Episodes | Similar efficacy to high-dose Metoclopramide | [2] |
| Ondansetron | Ferret Model (Acute Emesis) | 10 mg/kg, i.p. | 1 mg/kg, i.p. | Abolished emetic response | 100% | [3] |
| Ondansetron | Ferret Model (Delayed Emesis) | 5 mg/kg, i.p. | 1 mg/kg, i.p. (t.i.d.) | Retching and Vomiting | 60-76% reduction (Day 1), 73-84% reduction (Day 2) | [4] |
| Aprepitant | Ferret Model (Delayed Emesis) | 8 mg/kg, i.p. | 1 mg/kg, p.o. | Total Emetic Events | Significant antagonism of emesis | [5] |
| Aprepitant + Ondansetron | Ferret Model (Delayed Emesis) | 8 mg/kg, i.p. | Aprepitant (0.03 mg/kg) + Ondansetron (0.3 mg/kg) | Total Emetic Events | 56% reduction (synergistic effect) | [6] |
Table 2: Side Effect Profile Comparison
| Drug | Common Side Effects | Key Considerations | Source |
| This compound | Somnolence, diarrhea, extrapyramidal symptoms (EPS) | Lower incidence of EPS compared to Metoclopramide. | [2] |
| Ondansetron | Headache, constipation, dizziness | Generally well-tolerated. | [3] |
| Aprepitant | Fatigue, hiccups, asthenia | Generally well-tolerated. | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its antiemetic effect through a dual mechanism. Its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is a key antiemetic pathway.[1] Additionally, its partial agonism at 5-HT4 receptors may contribute to its prokinetic effects, which can also aid in reducing nausea.
dot
Caption: Mechanism of action of this compound.
The signaling pathway for cisplatin-induced emesis is complex, involving both central and peripheral mechanisms.
dot
Caption: Signaling pathway of cisplatin-induced emesis.
Experimental Protocols
To validate the antiemetic effect of this compound preclinically, a cisplatin-induced emesis model in ferrets is recommended, as this is a well-established model that closely mimics the human emetic response.
1. Animals:
-
Male ferrets (Mustela putorius furo), 1-2 kg body weight.
-
Acclimatized for at least one week before the experiment.
-
Housed individually with free access to food and water, except during the experimental period.
2. Cisplatin-Induced Emesis Model:
-
Acute Emesis: Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.).[3]
-
Delayed Emesis: Administer cisplatin at a dose of 5 mg/kg i.p. to induce a biphasic emetic response.
-
Observe animals continuously for at least 4 hours for acute emesis and for up to 72 hours for delayed emesis.
3. Drug Administration:
-
This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.5, 1.0 mg/kg) 30 minutes before cisplatin administration.
-
Ondansetron (Comparator): Administer i.p. at a standard effective dose (e.g., 1 mg/kg) 30 minutes before cisplatin.
-
Aprepitant (Comparator): Administer orally (p.o.) at a standard effective dose (e.g., 1 mg/kg) 1 hour before cisplatin.
-
Vehicle Control: Administer the vehicle used for drug dissolution following the same route and time course.
4. Emetic Parameters Measured:
-
Number of Retching Episodes: An unproductive attempt to vomit.
-
Number of Vomiting Episodes: Forceful expulsion of gastric contents.
-
Latency to First Emetic Episode: Time from cisplatin administration to the first retch or vomit.
-
Duration of Emesis: The time from the first to the last emetic episode.
5. Data Analysis:
-
Compare the number of retches and vomits between the this compound-treated groups, comparator groups, and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A p-value of <0.05 is typically considered statistically significant.
dot
Caption: Experimental workflow for evaluating antiemetics.
Conclusion and Future Directions
The available clinical data suggests that this compound has an antiemetic efficacy comparable to high-dose Metoclopramide in cisplatin-treated patients, with a potentially better side effect profile regarding extrapyramidal symptoms.[2] Its dual mechanism of action, targeting both dopamine D2 and serotonin 5-HT4 receptors, presents a rational basis for its use in CINV.
However, the lack of robust preclinical data in a standardized cisplatin-induced emesis model is a significant gap. The experimental protocol outlined in this guide provides a framework for generating such data, which is crucial for a comprehensive evaluation of this compound's potential. Future studies should focus on dose-response relationships, efficacy in both acute and delayed phases of emesis, and potential synergistic effects when combined with other antiemetics like 5-HT3 and NK1 receptor antagonists. Such research will be instrumental in fully elucidating the therapeutic value of this compound in the management of chemotherapy-induced nausea and vomiting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of ondansetron and CP-99,994 to modify behavior and antagonize cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of aprepitant improves protection against cisplatin-induced emesis when a conventional anti-emetic regimen fails - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cardiovascular Safety of Clebopride Malate in Comparison to Older Prokinetic Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
The quest for effective prokinetic agents to manage gastrointestinal motility disorders has been marked by a critical challenge: ensuring cardiovascular safety. Several older prokinetics have been associated with significant cardiac adverse events, primarily due to their effects on cardiac repolarization. This guide provides a detailed comparison of the cardiovascular safety profile of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic properties, against older, more established agents such as cisapride (B12094), domperidone (B1670879), and metoclopramide (B1676508). This analysis is supported by a review of experimental data and methodologies to inform preclinical and clinical research in gastroenterology and cardiology.
Executive Summary
Clebopride malate exhibits a seemingly more favorable cardiovascular safety profile compared to older prokinetics like cisapride and domperidone, which have been linked to significant risks of QT interval prolongation and life-threatening arrhythmias.[1][2] The primary mechanism underlying the cardiotoxicity of many prokinetics is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] While clebopride does demonstrate some inhibitory activity on hERG channels, its potency appears lower than that of cisapride.[3][4][5] Metoclopramide and domperidone also carry risks of cardiovascular adverse events, although the incidence and nature of these events may differ.[6][7][8] This guide will delve into the quantitative data from various studies to provide a clearer picture of the comparative risks.
Comparative Analysis of Cardiovascular Safety Parameters
The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and older prokinetics.
Table 1: Preclinical Cardiovascular Safety Data
| Parameter | This compound | Cisapride | Domperidone | Metoclopramide |
| hERG Channel Inhibition (IC50) | 0.62 ± 0.30 µM[3][4] | ~0.016 - 0.24 µM[5] | ~0.06 µM[1] | Lower affinity than domperidone[6] |
| Effect on Action Potential Duration (APD) | Prolongs APD90 at 10 µM in rabbit Purkinje fibers[3][4] | Significantly prolongs APD in rabbit Purkinje fiber and ventricular muscle[9] | Prolongs cardiac repolarization[1] | Prolongs APD90 in rabbit hearts[9] |
| Effect on Sodium Channels | No effect observed[3][4] | - | - | - |
Table 2: Clinical Cardiovascular Adverse Events
| Adverse Event | This compound | Cisapride | Domperidone | Metoclopramide |
| QT Prolongation | Reported to prolong QT interval[3] | Dose-dependent QT prolongation, mean increase of 13±15 ms (B15284909) at higher doses[10][11] | Associated with QT prolongation, particularly at higher doses[12] | Reports of QT prolongation[13] |
| Torsades de Pointes (TdP) | Potential for torsadogenic effects at supratherapeutic concentrations[3][4] | Associated with TdP and ventricular arrhythmias[2] | Increased risk of serious ventricular arrhythmia and sudden cardiac death[1][12] | Reports of TdP[13] |
| Other Cardiac Events | - | - | Increased risk of sudden cardiac death[12] | Bradycardia, atrioventricular block, and asystole have been reported[6] |
| Comparative Clinical Studies | Appears to have less severe side effects than cisapride in one study[14] | Withdrawn from many markets due to cardiac risks[2] | Lower cardiovascular risk compared to metoclopramide in a meta-analysis[7] | Higher 30-day risk of death compared to domperidone in a cohort study[6][8] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of key experimental protocols used to assess the cardiovascular safety of these prokinetic agents.
hERG Potassium Channel Inhibition Assay
-
Objective: To determine the inhibitory concentration (IC50) of a drug on the hERG potassium channel, a key indicator of potential for QT prolongation.
-
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG gene are commonly used.[3][4]
-
Electrophysiology: Whole-cell patch-clamp technique is employed to record hERG channel currents.[3][4]
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step (e.g., -50 mV) to elicit a tail current. The amplitude of this tail current is measured.
-
Drug Application: The drug is applied at various concentrations to the cells, and the inhibition of the hERG tail current is measured.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the hERG current.[3][4]
-
Action Potential Duration (APD) Measurement in Isolated Cardiac Tissues
-
Objective: To assess the effect of a drug on the duration of the cardiac action potential, which is a direct measure of repolarization.
-
Methodology:
-
Tissue Preparation: Purkinje fibers or ventricular muscle strips are dissected from animal hearts (e.g., rabbit, guinea pig).[3][4][9]
-
Superfusion: The tissues are placed in an organ bath and superfused with a physiological salt solution at a constant temperature.
-
Electrophysiological Recording: Sharp microelectrodes are inserted into the cardiac cells to record the action potentials.
-
Drug Application: The drug is added to the superfusion solution at different concentrations.
-
Data Analysis: The action potential duration at 50% and 90% repolarization (APD50 and APD90) is measured before and after drug application to determine the extent of prolongation.[3][4]
-
Clinical QT Interval Assessment
-
Objective: To evaluate the effect of a drug on the QT interval in human subjects.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo- and/or active-controlled crossover or parallel-group study is typically conducted.
-
Participants: Healthy volunteers or the target patient population are enrolled.
-
ECG Monitoring: 12-lead electrocardiograms (ECGs) are recorded at baseline and at multiple time points after drug administration.
-
QT Correction: The measured QT interval is corrected for heart rate using a formula such as Bazett's (QTc = QT/√RR) or Fridericia's (QTcF = QT/³√RR).
-
Data Analysis: The change in QTc from baseline is calculated and compared between the drug and control groups to determine if there is a statistically significant prolongation.[10]
-
Signaling Pathways and Mechanisms of Cardiotoxicity
The prokinetic and cardiotoxic effects of these agents are mediated through their interaction with specific receptors and ion channels.
Prokinetic Efficacy Signaling Pathway
The primary mechanism for the prokinetic effects of clebopride, cisapride, and metoclopramide involves the modulation of serotonin (B10506) 5-HT4 receptors and/or dopamine (B1211576) D2 receptors in the gastrointestinal tract.
Cardiotoxicity Signaling Pathway: hERG Channel Blockade
The primary mechanism for the cardiotoxic effects of many prokinetics is the direct blockade of the hERG potassium channel in cardiomyocytes.
Conclusion
The available evidence suggests that this compound may possess a more favorable cardiovascular safety profile than older prokinetics, particularly cisapride. Its lower affinity for the hERG channel compared to cisapride is a key differentiating factor. However, the potential for QT prolongation and proarrhythmic effects, especially at higher concentrations, cannot be entirely dismissed, warranting careful consideration in clinical use and further investigation in well-designed comparative studies. Domperidone and metoclopramide also present cardiovascular risks, with some studies suggesting a higher risk of mortality with metoclopramide compared to domperidone.[6][8] For researchers and drug development professionals, a thorough understanding of the distinct cardiovascular risks associated with each prokinetic agent is paramount for the development of safer and more effective therapies for gastrointestinal motility disorders. Future research should focus on direct, head-to-head comparative studies to provide a more definitive assessment of the relative cardiovascular safety of this compound.
References
- 1. Cardiovascular safety of prokinetic agents: A focus on drug-induced arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of clebopride, antidopaminergic gastrointestinal prokinetics, on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Safety of Metoclopramide Compared to Domperidone: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A meta-analysis on the cardiac safety profile of domperidone compared to metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Safety of Metoclopramide Compared to Domperidone: A Population-Based Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT(4) receptor agonist prokinetic agents on the action potential parameters of isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QT interval effects of cisapride in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cisapride on QT interval in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Domperidone and Risk of Ventricular Arrhythmia and Cardiac Death: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical efficacy and safety of cisapride and clebopride in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Clebopride Malate and Its Key Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the potency of Clebopride malate (B86768), a substituted benzamide (B126) with prokinetic and antiemetic properties, and its major metabolites. Clebopride malate exerts its therapeutic effects through a dual mechanism, acting as a dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1] Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its overall therapeutic profile and potential for drug-drug interactions.
Summary of In Vitro Potency
The following table summarizes the available quantitative data on the in vitro potency of this compound and its identified major metabolites at the dopamine D2 and serotonin 5-HT4 receptors.
| Compound | Target Receptor | Assay Type | Potency (Ki) |
| This compound | Dopamine D2 | Radioligand Binding | 3.5 nM[2] |
| Dopamine D2 | Radioligand Binding (KD) | 1.5 nM[3] | |
| Serotonin 5-HT4 | Functional Assay | Partial Agonist[4][5] | |
| 4-amino-5-chloro-2-methoxybenzoic acid | Dopamine D2 | Data Not Available | Data Not Available |
| Serotonin 5-HT4 | Data Not Available | Data Not Available | |
| N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide (Desbenzylclebopride) | Dopamine D2 | Data Not Available | Data Not Available |
| Serotonin 5-HT4 | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflow
To elucidate the pharmacological activity of Clebopride and its metabolites, specific in vitro assays targeting the dopamine D2 and serotonin 5-HT4 receptors are employed. The signaling pathways involved and a general workflow for these assays are depicted below.
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT4 receptors.
Caption: Generalized workflow for in vitro receptor binding and functional assays.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of in vitro potency data. Below are generalized methodologies for the key experiments cited.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes from a source rich in D2 receptors (e.g., bovine or canine brain striatum, or a cell line recombinantly expressing the human D2 receptor).[3]
-
Radioligand: Typically [3H]spiperone.
-
Test compounds: this compound and its metabolites.
-
Assay buffer (e.g., Tris-HCl buffer containing ions like NaCl, KCl, CaCl2, and MgCl2).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Aliquots of the cell membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Serotonin 5-HT4 Receptor Functional Assay
This assay measures the ability of a compound to activate the 5-HT4 receptor and elicit a downstream cellular response, typically the production of cyclic AMP (cAMP).
-
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Test compounds: this compound and its metabolites.
-
A known 5-HT4 receptor agonist (e.g., serotonin) as a positive control.
-
A cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay formats).
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere overnight.
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with varying concentrations of the test compound or the positive control for a defined period at 37°C.
-
The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.
-
The concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and the intrinsic activity (the maximal response of the compound relative to the full agonist) are determined.
-
Conclusion
This compound demonstrates high affinity for the dopamine D2 receptor, consistent with its role as an antagonist. It also functions as a partial agonist at the serotonin 5-HT4 receptor. While the major metabolites of Clebopride have been identified, there is a notable gap in the publicly available literature regarding their in vitro potency at these two key pharmacological targets. Further research is required to quantify the D2 receptor affinity and 5-HT4 receptor activity of 4-amino-5-chloro-2-methoxybenzoic acid and N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide to fully understand their contribution to the overall pharmacological profile of this compound. Such data would be invaluable for a comprehensive assessment of the drug's efficacy and safety.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Clebopride Malate in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of clebopride (B1669163) malate (B86768), a dopamine (B1211576) antagonist used in the study of functional gastrointestinal disorders. Adherence to these procedures is essential to protect both laboratory personnel and the environment.
Chemical and Physical Properties of Clebopride Malate
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 57645-91-7 | [1] |
| Molecular Formula | C20H24ClN3O2.C4H6O5 | [2] |
| Molecular Weight | 507.96 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 170 °C | [1] |
| Solubility | Sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol, practically insoluble in methylene (B1212753) chloride. | [2] |
| Storage Temperature | +5°C | [3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any pharmaceutical compound in a research setting, must be conducted in accordance with institutional guidelines and national regulations.[4] While this compound is not classified as a hazardous substance according to the CLP regulation, proper waste management is still necessary to minimize environmental impact.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE.[5] This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Waste Classification and Segregation
Proper segregation of chemical waste is crucial for safe disposal.[6]
-
Non-hazardous Pharmaceutical Waste : Based on available safety data, pure, uncontaminated this compound is not classified as hazardous waste.[1] It should be disposed of in a designated container for non-hazardous pharmaceutical waste. These containers are often color-coded; for instance, blue bins are frequently used for this purpose.[6]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, and contaminated lab consumables (pipettes, vials), should also be disposed of as non-hazardous pharmaceutical waste.[7]
-
Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.[7] These are typically red.[6]
-
Hazardous Waste Mixtures : If this compound is mixed with a substance classified as hazardous (e.g., certain solvents), the entire mixture must be treated as hazardous waste.[8] This waste should be collected in a designated hazardous waste container, often color-coded black.[6]
Packaging and Labeling
-
Ensure that the waste container is properly sealed to prevent leaks or spills.
-
The container must be clearly labeled with the contents, including the name "this compound" and the approximate quantity.
-
If mixed with other substances, all components should be listed on the label.
Storage and Collection
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) office or the designated waste management contractor.[8]
Final Disposal
-
The final disposal of the waste will be handled by a licensed and approved waste management facility.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[1][9] Although it is considered slightly hazardous to water, it should not be allowed to enter groundwater, water courses, or sewage systems.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated waste within a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound in a laboratory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 57645-91-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS Number 57645-91-7 [klivon.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. securewaste.net [securewaste.net]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 9. fda.gov [fda.gov]
Essential Safety and Handling of Clebopride Malate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Clebopride malate (B86768), a dopamine (B1211576) antagonist used in research for functional gastrointestinal disorders. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
When handling Clebopride malate, particularly in its solid, powdered form, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles or glasses | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Gloves should be inspected before use and changed regularly. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | |
| Respiratory | NIOSH-approved respirator or chemical fume hood | Recommended especially when handling the powder outside of a well-ventilated area to prevent inhalation of dust particles. If a respirator is used, it should be a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan for Safe Handling
A systematic approach is essential for maintaining a safe laboratory environment when working with this compound.
1. Preparation:
-
Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
An eyewash station and safety shower must be readily accessible.[1]
2. Weighing and Transfer:
-
Handle the compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid material.
-
Avoid generating dust. If dust is generated, ensure the ventilation system is functioning correctly.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used with soap and water.[2]
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly after handling is complete.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Decontamination:
-
Surfaces and Equipment: Wipe down all surfaces and equipment that may have come into contact with this compound with a detergent solution followed by water.[2]
-
Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal.
Disposal:
-
This compound Waste: Dispose of contents and container to an approved waste disposal plant.[3] High-temperature incineration is the preferred method for the disposal of pharmaceutical waste.
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be placed in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
